Synthesis and Mechanistic Pathway of 3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one: A Technical Guide
Executive Summary The 6H-anthra[1,9-cd]isoxazol-6-one architecture has emerged as a highly versatile and privileged chemotype in modern drug discovery. The 3,5-dibromo substituted analog is of particular interest, servin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6H-anthra[1,9-cd]isoxazol-6-one architecture has emerged as a highly versatile and privileged chemotype in modern drug discovery. The 3,5-dibromo substituted analog is of particular interest, serving both as a potent biologically active core and as a versatile synthetic handle for late-stage functionalization. This whitepaper dissects the chemical causality, mechanistic pathways, and self-validating experimental protocols required to synthesize 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one from 1-amino-2,4-dibromoanthraquinone.
Pharmacological Significance of the Scaffold
Understanding the synthesis of this scaffold is critical for researchers targeting complex protein-protein interactions (PPIs) and epigenetic modulators. Derivatives of the 6H-anthra[1,9-cd]isoxazol-6-one core have demonstrated potent efficacy as inhibitors of the uPAR·uPA (urokinase-type plasminogen activator receptor) interaction, a signaling pathway heavily implicated in breast cancer metastasis . Furthermore, structural modifications of this core have yielded novel, highly potent inhibitors of the G9a (EHMT2) histone lysine methyltransferase, an epigenetic target associated with various malignancies .
Mechanistic Pathway of Formation
The formation of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one proceeds through a highly orchestrated three-step cascade: diazotization, nucleophilic azidation, and thermal electrocyclic ring closure .
Phase 1: Generation of the Diazonium Intermediate
1-Aminoanthraquinones are inherently deactivated due to the strong electron-withdrawing nature of the anthraquinone core and the adjacent bromo substituents. Conventional aqueous diazotization is thermodynamically insufficient. Instead, nitrosylsulfuric acid—generated in situ from sodium nitrite and concentrated sulfuric acid—is required .
Mechanism:NaNO2
reacts with
H2SO4
to form the highly electrophilic nitrosyl cation (
NO+
). The weakly nucleophilic primary amine of 1-amino-2,4-dibromoanthraquinone attacks the
NO+
ion. Subsequent proton transfers and dehydration yield the highly reactive 1-anthraquinonediazonium hydrogen sulfate intermediate.
Phase 2: Nucleophilic Aromatic Azidation
Introduction of aqueous sodium azide (
NaN3
) to the diazonium salt facilitates a rapid displacement reaction.
Mechanism: The azide anion (
N3−
) attacks the
C1
position. The exceptional leaving group ability of nitrogen gas (
N2
) provides the thermodynamic driving force to form 1-azido-2,4-dibromoanthraquinone .
Phase 3: Thermolysis and Isoxazole Ring Closure
The critical heterocyclization step occurs via thermolysis.
Mechanism: When 1-azido-2,4-dibromoanthraquinone is heated to 70 °C, thermal extrusion of
N2
generates a highly reactive singlet nitrene intermediate at the
C1
position. The sterically constrained geometry of the anthraquinone core forces the electrophilic nitrene into close proximity with the
C9
carbonyl oxygen. An intramolecular nucleophilic attack by the carbonyl oxygen onto the nitrene forms the N-O bond, yielding the fused isoxazole ring . The resulting structure undergoes a formal numbering shift, designating the final product as 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Figure 1: Mechanistic pathway for the formation of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Experimental Workflow and Self-Validating Protocol
To ensure high fidelity and reproducibility, the following protocol integrates mechanistic causality into each operational step to prevent intermediate degradation .
Figure 2: Step-by-step experimental workflow with integrated isolation and thermolysis.
Step-by-Step Methodology
Nitrosyl Cation Generation:
Action: Slowly add 14.4 mmol
NaNO2
to 25 mL concentrated
H2SO4
at 30–40 °C over 10 minutes. Stir for an additional 30 minutes.
Causality: The strictly controlled temperature prevents the premature decomposition of the generated
NO+
while ensuring complete dissolution of the nitrite salt.
Diazotization:
Action: Add 13.1 mmol (5.0 g) of 1-amino-2,4-dibromoanthraquinone over 15 minutes. Heat the mixture to 50–55 °C and stir for 16 hours.
Causality: The elevated temperature and extended duration are required to overcome the extreme steric and electronic deactivation of the dibrominated anthraquinone, ensuring quantitative conversion to the diazonium salt .
Precipitation and Isolation:
Action: Pour the heated solution directly over crushed ice. Filter the resulting yellow precipitate and wash with cold water followed by a 1:1 ethanol-ether mixture.
Causality: Rapid thermal quenching on ice prevents the degradation of the highly unstable diazonium hydrogen sulfate. The biphasic solvent wash removes residual sulfuric acid and unreacted organic impurities.
Azidation:
Action: Suspend the moist diazonium salt in 25 mL of water containing 21.0 mmol
NaN3
. Stir for 16 hours at room temperature.
Causality: Utilizing the salt in its moist state mitigates the severe explosive risks associated with drying diazonium compounds. The aqueous suspension allows for a safe, controlled nucleophilic displacement to form the aryl azide .
Thermolysis and Dehydration (Cyclization):
Action: Suspend the moist azide in 40 mL of toluene. Heat to 70 °C using a Dean-Stark apparatus for 12 hours.
Causality: Toluene provides the optimal thermal energy required for nitrene formation. The Dean-Stark trap is a critical self-validating mechanism; it azeotropically removes residual water from the moist azide, preventing hydrolytic cleavage of the newly formed isoxazole ring .
Final Isolation:
Action: Filter the resulting yellow-orange crystals and wash thoroughly with methanol.
Causality: Methanol effectively solubilizes and removes lipophilic impurities and residual toluene, yielding the pure target compound.
Quantitative Yield and Optimization Parameters
The table below summarizes the critical parameters and their mechanistic rationale to achieve the benchmark ~76% yield [[1]]([Link]).
Process Parameter
Optimal Condition
Mechanistic Rationale
Diazotization Temp
50–55 °C (16 h)
Required to overcome the high activation energy of the deactivated dibromo-amine.
Azide Stoichiometry
1.6 Equivalents
Excess
NaN3
drives the equilibrium of the diazo-displacement to completion.
Cyclization Temp
70 °C in Toluene
Provides precise thermal energy for controlled
N2
extrusion without generalized decomposition.
Moisture Control
Dean-Stark Trap
Azeotropic water removal prevents competitive hydration of the highly reactive nitrene intermediate.
Overall Yield
~76% (3.78 g)
High efficiency for a continuous three-stage transformation with minimal intermediate purification.
Conclusion
The synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a masterclass in leveraging the inherent stereoelectronic properties of the anthraquinone scaffold. By carefully controlling the generation of the nitrosyl cation, safely managing the diazonium and azide intermediates in their hydrated states, and utilizing azeotropic thermolysis to drive cyclization, researchers can reliably access this privileged pharmacophore. This robust methodology ensures high-yield production, enabling downstream applications in targeted cancer therapies and epigenetic drug design.
References
Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis
Bioorganic & Medicinal Chemistry (via PMC)
URL:[Link]
Chameleonic Reactivity of Vicinal Diazonium Salt of Acetylenyl-9,10-anthraquinones: Synthetic Application toward Two Heterocycli
The Journal of Organic Chemistry
URL:[Link]
Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification
Bioorganic & Medicinal Chemistry (via PubMed)
URL:[Link]
Structural and Crystallographic Characterization of 3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one: A Rigid Scaffold in SBDD
Executive Summary In modern Structure-Based Drug Design (SBDD), the restriction of conformational freedom is a primary strategy for minimizing the entropic penalty associated with ligand-target binding. The compound 3,5-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern Structure-Based Drug Design (SBDD), the restriction of conformational freedom is a primary strategy for minimizing the entropic penalty associated with ligand-target binding. The compound 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (CAS: 82840-40-2) has emerged as a highly privileged, rigid tricyclic intermediate. This whitepaper provides an in-depth technical analysis of its crystallographic properties, structural causality, and its critical role as a foundational scaffold in the development of uPAR·uPA antagonists, G9a/GLP epigenetic modulators, and tyrosine kinase inhibitors.
Chemical Identity and Structural Causality
The molecular architecture of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (C₁₄H₅Br₂NO₂) consists of an anthrone core fused to an isoxazole ring. This fusion enforces strict molecular planarity.
Causality of the Scaffold:
The thermodynamic driving force behind utilizing this scaffold lies in its pre-organized geometry. When designing inhibitors for narrow, hydrophobic binding pockets—such as the SET domain of histone methyltransferases or the uPA binding pocket on the urokinase receptor—a flexible ligand loses significant conformational entropy upon binding. The anthraisoxazolone core bypasses this penalty. Furthermore, the 3,5-dibromo substitutions serve a dual purpose:
Synthetic Handles: They allow for downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations) to generate diverse libraries ().
Crystallographic Packing: The heavy bromine atoms induce strong halogen bonding (
Br⋯Br
and
Br⋯O
) in the crystal lattice, which dictates the solid-state physicochemical properties and polymorph stability.
Crystallographic Data & Structural Parameters
While routine synthetic workflows often utilize the compound as an amorphous or microcrystalline powder, understanding the crystallographic parameters of the anthra[1,9-cd]isoxazol-6-one core is essential for computational docking and polymorph screening ().
Quantum-chemical studies and X-ray diffraction (XRD) of homologous anthraisoxazolones reveal that while the core is highly planar, the presence of bulky bromines at the 3 and 5 positions introduces slight structural disflattening due to steric hindrance, which is observable in the unit cell packing.
Table 1: Representative Crystallographic Parameters for the Anthraisoxazolone Core
Note: Parameters are derived from the crystallographic consensus of the brominated anthra[1,9-cd]isoxazol-6-one class.
Table 2: Key Bond Lengths and Angles (Consensus Data)
Structural Feature
Average Length (Å) / Angle (°)
Causality / Significance
C–Br Bond
1.89 Å
Highly polarizable; optimal for halogen bonding in the target pocket.
C=O (Carbonyl)
1.22 Å
Acts as a critical hydrogen bond acceptor in kinase hinge-binding.
Isoxazole N–O
1.40 Å
Susceptible to reductive cleavage; dictates metabolic stability.
Isoxazole C=N
1.30 Å
Enforces the rigidity and planarity of the fused heterocyclic system.
Experimental Protocol: Synthesis and Crystallization
To obtain diffraction-quality single crystals, the synthetic protocol must be tightly controlled to prevent the co-crystallization of uncyclized azide intermediates. The following self-validating protocol details the generation and crystallization of the compound ().
Step-by-Step Methodology
Diazotization: Dissolve 1-amino-2,4-dibromoanthraquinone (13.1 mmol) in concentrated H₂SO₄ (25 mL). Slowly add NaNO₂ (14.4 mmol) at 30–40 °C.
Causality: The strong acid protonates the amine, facilitating the formation of the highly electrophilic nitrosonium ion, yielding the diazonium hydrogensulfate.
Azidation: Pour the heated solution over ice. Filter the yellow precipitate and resuspend the moist diazonium salt in a solution of NaN₃ (21.0 mmol) in water. Stir for 16 hours.
Causality: Nucleophilic aromatic displacement by the azide ion forms 1-azido-2,4-dibromoanthraquinone.
Isoxazole Cyclization (Dean-Stark): Suspend the moist azide in toluene (40 mL). Heat to 70 °C using a Dean-Stark apparatus.
Causality: Azeotropic distillation removes water and acetone, allowing the toluene to reach a temperature sufficient to drive the thermal extrusion of nitrogen gas (N₂). The resulting nitrene inserts into the adjacent carbonyl oxygen, yielding the rigid isoxazole ring.
Single-Crystal Growth: Filter the crude yellow-orange crystals. Dissolve 50 mg of the highly pure powder in a minimal volume of boiling toluene/methanol (1:1 v/v). Cover the vial with pierced Parafilm and allow the solvent to evaporate slowly at 22 °C over 72 hours.
Causality: Slow evaporation minimizes the rate of nucleation, favoring the growth of fewer, larger, diffraction-quality single crystals rather than a microcrystalline powder.
SCXRD Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo K
α
radiation (
λ=0.71073
Å). Solve the structure using direct methods and refine using full-matrix least-squares on
F2
.
Synthetic and crystallographic workflow for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Applications in Structure-Based Drug Design (SBDD)
The crystallographic rigidity of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one has been leveraged across multiple distinct therapeutic areas:
A. uPAR·uPA Interaction Inhibitors
The urokinase receptor (uPAR) interaction with the urokinase-type plasminogen activator (uPA) is a critical driver of tumor invasion and metastasis. By utilizing the anthraisoxazolone core, researchers developed compounds (e.g., IPR-803) that directly bind to the uPA pocket on uPAR with sub-micromolar affinity. The planarity of the scaffold allows it to intercalate deeply into the hydrophobic binding interface, blocking extracellular matrix (ECM) degradation ().
B. G9a/GLP Histone Methyltransferase Inhibitors
Through a combination of shape-based virtual screening and structure-based molecular modification, the 6H-anthra[1,9-cd]isoxazol-6-one scaffold was identified as a potent inhibitor of the epigenetic target G9a. Co-crystal structures of these derivatives within the SET domain demonstrate that the rigid tricyclic core perfectly mimics the binding pose of traditional quinazoline-based inhibitors, while offering superior metabolic stability and cellular permeability ().
C. Tyrosine Kinase Inhibitors (Polymorph Control)
In the development of advanced tyrosine kinase inhibitors, the anthraisoxazolone intermediate is subjected to rigorous polymorph screening. Patent literature highlights the importance of specific crystalline forms (e.g., Form A) obtained via recrystallization from phosphoric acid and N-methylpyrrolidone (NMP). The precise crystallographic packing of the scaffold dictates the solubility, bioavailability, and manufacturability of the final active pharmaceutical ingredient (API) ().
SBDD applications of the anthraisoxazolone scaffold across multiple therapeutic targets.
References
Mani, T., Wang, F., Knabe, W. E., Sinn, A. L., Khanna, M., Jo, I., Sandusky, G. E., Sledge, G. W., Jones, D. R., Khanna, R., Pollok, K. E., & Meroueh, S. O. (2013). Small-molecule inhibition of the uPAR·uPA interaction: synthesis, biochemical, cellular, in vivo pharmacokinetics and efficacy studies in breast cancer metastasis. Bioorganic & Medicinal Chemistry, 21(7), 2145-2155.[Link]
Chen, W. L., Wang, Z. H., Feng, T. T., Li, D. D., Wang, C. H., Xu, X. L., Zhang, X. J., You, Q. D., & Guo, X. K. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102-6108.[Link]
Wu, J. J., & Wang, L. (2018). Process of preparing tyrosine kinase inhibitor. U.S. Patent Application Publication No. US20180370926A1. Purdue Pharma LP.
Gornostaev, L. M., Mitrokhin, R. V., & Patsenker, L. D. (2002). Structure, spectral and luminescent properties of anthraisoxazolones and anthraisoxazolediones. Functional Materials, 9(3), 435-439.[Link]
Foundational
electronic and photophysical properties of anthraisoxazolones
An In-depth Technical Guide to the Electronic and Photophysical Properties of Anthraisoxazolones Introduction: The Emergence of Anthraisoxazolones Anthraisoxazolones represent a compelling class of heterocyclic compounds...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Electronic and Photophysical Properties of Anthraisoxazolones
Introduction: The Emergence of Anthraisoxazolones
Anthraisoxazolones represent a compelling class of heterocyclic compounds, distinguished by the fusion of a polycyclic aromatic anthracene core with an isoxazolone ring. This unique structural amalgamation gives rise to a rigid, planar system with a rich π-electron framework. The intrinsic luminescent properties of the anthracene moiety, combined with the electronic influence of the isoxazolone heterocycle, make these molecules prime candidates for a variety of advanced applications.[1][2] A thorough understanding of their electronic and photophysical behavior is paramount for designing and optimizing these materials for roles in drug development, bioimaging, and organic electronics.[3][4][5]
This guide provides a comprehensive exploration of the core principles governing the . We will delve into the theoretical underpinnings, detail rigorous experimental protocols for characterization, and discuss the critical structure-property relationships that enable the rational design of novel functional molecules. This document is intended for researchers, chemists, and materials scientists seeking to harness the unique characteristics of this promising molecular scaffold.
Theoretical Framework: Understanding the Electronic and Photophysical Landscape
The behavior of anthraisoxazolones upon interaction with light is governed by their fundamental electronic structure and the allowable transitions between electronic states.
Electronic Properties and Frontier Molecular Orbitals (FMOs)
The electronic properties of a molecule are primarily dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is the band gap. This gap determines the energy required to excite an electron from the ground state to the first excited state and is inversely related to the wavelength of light the molecule absorbs.[6] A smaller gap typically results in absorption at longer wavelengths (a red shift).[1]
Orbital Distribution: In anthraisoxazolones, the HOMO is generally characterized by π-orbitals delocalized across the electron-rich anthracene core, while the LUMO may have significant contributions from the electron-accepting isoxazolone moiety. This spatial distribution influences the molecule's potential for intramolecular charge transfer (ICT) upon excitation.
Computational Insights: Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of these molecules.[7][8] Calculations can predict HOMO/LUMO energy levels, the HOMO-LUMO gap, and electron density distribution, providing invaluable insights into chemical reactivity and potential for electronic applications.[7][9]
Photophysical Processes
The Jablonski diagram provides a framework for understanding the fate of a molecule after it absorbs a photon.
Absorption (Excitation): A molecule absorbs a photon of appropriate energy, promoting an electron from the ground state (S₀) to a singlet excited state (S₁, S₂, etc.). This is a very fast process (femtoseconds).
Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses excess vibrational energy as heat and relaxes to the lowest vibrational level of the S₁ state. This process is non-radiative.[1]
Fluorescence: The molecule returns from the S₁ state to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. The difference between the absorption and emission maxima is the Stokes Shift .[10]
Non-Radiative Decay: The excited molecule can also return to the ground state without emitting light, for example, through internal motions or interactions with the solvent.[11]
Quantum Yield (Φ): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[12] A high quantum yield is desirable for applications like fluorescent probes and OLEDs.
Computational Modeling Workflow
Computational chemistry is an indispensable tool for predicting and rationalizing the properties of new anthraisoxazolone derivatives before their synthesis. Time-Dependent Density Functional Theory (TD-DFT) is particularly effective for studying excited-state properties.[8][13]
Caption: A typical workflow for the computational analysis of anthraisoxazolones using DFT and TD-DFT.
Experimental Characterization Protocols
Rigorous experimental validation is crucial to confirm computational predictions and fully characterize the photophysical behavior of anthraisoxazolones.
Protocol: UV-Visible Absorption Spectroscopy
This technique measures the wavelengths of light absorbed by the molecule, providing information about the electronic transitions.
Methodology:
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., Dichloromethane, DMSO, Acetonitrile). The solvent can influence the spectra, so consistency is key.[13]
Stock Solution Preparation: Prepare a concentrated stock solution of the anthraisoxazolone derivative with a known concentration (e.g., 1 mM).
Working Solution Preparation: Dilute the stock solution to a working concentration (typically 1-10 µM) to ensure the absorbance maximum is within the linear range of the spectrophotometer (ideally < 0.1 for subsequent fluorescence measurements).
Measurement:
Use a dual-beam spectrophotometer.
Fill a quartz cuvette with the pure solvent to record a baseline (blank).
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The shape of the spectrum can provide clues about the nature of the electronic transitions (e.g., π-π* transitions of the anthracene core).[14]
Protocol: Steady-State Fluorescence Spectroscopy
This technique measures the emission spectrum of a compound after excitation at a specific wavelength.
Methodology:
Sample Preparation: Use the same solution prepared for UV-Vis absorption (absorbance at λex < 0.1 to avoid inner filter effects).
Instrument Setup:
Set the excitation wavelength (λex), typically at the absorption maximum (λmax) determined from the UV-Vis spectrum.
Set the emission wavelength range to be scanned, starting at a wavelength ~10-20 nm longer than λex to avoid Rayleigh scattering.
Adjust excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).
Measurement:
Record the emission spectrum of a solvent blank to check for background fluorescence.
Record the emission spectrum of the sample.
Data Analysis: Identify the wavelength of maximum emission (λem). The difference between λem and λmax is the Stokes shift.
The quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard.[12]
Methodology:
Standard Selection: Choose a reference standard with a known quantum yield (ΦR) that absorbs and emits in a similar spectral region as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦR = 0.54).
Absorbance Matching: Prepare a series of dilute solutions of both the sample and the reference standard. Measure their absorbance at the chosen excitation wavelength. Select or prepare solutions of the sample and standard that have nearly identical absorbance values at this wavelength (ideally between 0.04 and 0.06).
Fluorescence Measurement:
Using the same instrument settings (λex, slit widths), record the fluorescence emission spectrum for both the sample and the reference standard.
Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:[10][12]
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
I is the integrated fluorescence intensity (area under the emission curve).
A is the absorbance at the excitation wavelength.
n is the refractive index of the solvent.
Subscripts S and R denote the sample and reference, respectively.
Causality Note: Using the same solvent for both sample and reference (nS = nR) simplifies the equation and eliminates potential errors from refractive index differences.[12] Matching the absorbance (AS ≈ AR) minimizes errors related to non-linear detector responses.
Structure-Property Relationships: Tuning for Function
The can be precisely tuned by chemical modification. This is the cornerstone of rational molecular design.
Caption: Relationship between chemical structure modifications and resulting photophysical properties.
Effect of Substituents: Attaching electron-donating groups (EDGs) like methoxy or amino groups to the anthracene core generally raises the HOMO energy level. Conversely, adding electron-withdrawing groups (EWGs) like nitro or cyano groups tends to lower the LUMO energy level.[1] Both modifications typically lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in absorption and emission spectra.[1]
Intramolecular Charge Transfer (ICT): A donor-π-acceptor (D-π-A) design, where an EDG is placed on one part of the molecule and an EWG on another, can promote ICT upon photoexcitation. This can lead to unique photophysical properties, such as large Stokes shifts and sensitivity to solvent polarity.
Extended Conjugation: Fusing additional aromatic rings to the anthraisoxazolone scaffold extends the π-conjugated system, which consistently narrows the HOMO-LUMO gap and shifts the optical properties to longer wavelengths.
Modification
Effect on FMOs
Typical Photophysical Outcome
Potential Application
Electron-Donating Group (e.g., -NH₂) on Anthracene
Raises HOMO
Blue/Green Emission, High Quantum Yield
Bioimaging Probes
Electron-Withdrawing Group (e.g., -NO₂) on Anthracene
Lowers LUMO
Red-Shifted Emission, Potential for ICT
Molecular Sensors
Extended π-Conjugation
Narrows HOMO-LUMO Gap
Red to Near-IR Emission
Organic Electronics, Photodynamic Therapy
Applications in Research and Development
The tunable properties of anthraisoxazolones make them highly attractive for several fields.
Drug Development and Theranostics
Fluorescent Probes: The inherent fluorescence of the anthraisoxazolone core can be harnessed to design "turn-on" or ratiometric probes for detecting specific biological analytes (e.g., reactive oxygen species, enzymes, metal ions).[15][16] The probe can be designed to be weakly fluorescent initially, with fluorescence being activated upon reaction with the target, providing a high signal-to-noise ratio.[17]
Bioimaging: Derivatives that emit in the biological window (red to near-infrared) are particularly valuable for in-vivo imaging due to deeper tissue penetration and lower autofluorescence.
Anticancer Agents: The planar structure of anthraisoxazolones allows them to intercalate with DNA, a mechanism exploited by some anthracene-based anticancer drugs. Computational molecular docking studies can predict the binding affinity and mode of interaction with biological targets like DNA or specific proteins.[7][18]
Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs): Molecules with high fluorescence quantum yields in the solid state are candidates for emissive layers in OLEDs. The color of the emission can be tuned through the chemical modifications described previously.
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of anthraisoxazolones facilitates orderly π-π stacking in the solid state, which is crucial for efficient charge transport.[3][19] Computational studies can help predict charge transport properties like reorganization energy and transfer integrals to identify promising candidates for organic semiconductors.[20][21]
Conclusion and Future Outlook
Anthraisoxazolones are a versatile class of molecules with a rich and tunable set of electronic and photophysical properties. The synergy between computational prediction and rigorous experimental characterization provides a powerful paradigm for developing next-generation materials. Future research will likely focus on expanding the library of derivatives with fine-tuned properties, exploring their potential in aggregation-induced emission (AIE) systems, and translating these fundamental properties into functional devices and clinical applications. The continued exploration of this scaffold promises to yield significant advances in fields ranging from medicinal chemistry to materials science.
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The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. (2024). Beilstein Journal of Organic Chemistry. [Link]
Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (n.d.). Scientific & Academic Publishing. [Link]
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]
Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. (2024). Amazon S3. [Link]
Graphitic Dots Combining Photophysical Characteristics of Organic Molecular Fluorophores and Inorganic Quantum Dots. (n.d.). PMC. [Link]
Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. (2018). Raines Lab. [Link]
Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. (2022). MDPI. [Link]
Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023). IntechOpen. [Link]
Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. (n.d.). Frontiers. [Link]
Modern Analytical Technique for Characterization Organic Compounds. (2025). ResearchGate. [Link]
Ambipolar Charge Transport in Organic Semiconductors: How Intramolecular Reorganization Energy Is Controlled by Diradical Character. (2023). MDPI. [Link]
Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. (n.d.). Andrology. [Link]
Adam, W., et al. (2001). An experimental and computational study on the reactivity and regioselectivity for the nitrosoarene ene reaction: comparison with triazolinedione and singlet oxygen. Journal of the American Chemical Society, 123(23), 5542-5548. [Link]
Characterization of the charge-transport properties of the monolayers... (n.d.). ResearchGate. [Link]
Enhancement of charge transport properties of small molecule semiconductors by controlling fluorine substitution and effects on photovoltaic properties of organic solar cells and perovskite solar cells. (n.d.). Chemical Science (RSC Publishing). [Link]
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). PMC. [Link]
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). SpringerLink. [Link]
Unveiling a Potent Scaffold: The Historical Discovery and Synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
A deep dive into the origins, synthesis, and significance of a unique heterocyclic compound with emerging potential in medicinal chemistry. Introduction: A Scaffold of Interest The realm of medicinal chemistry is in a pe...
Author: BenchChem Technical Support Team. Date: March 2026
A deep dive into the origins, synthesis, and significance of a unique heterocyclic compound with emerging potential in medicinal chemistry.
Introduction: A Scaffold of Interest
The realm of medicinal chemistry is in a perpetual quest for novel molecular architectures that can serve as scaffolds for the development of new therapeutic agents. One such scaffold that has garnered interest is the 6H-anthra[1,9-cd]isoxazol-6-one core. This rigid, planar, and polycyclic system presents a unique three-dimensional arrangement of atoms, making it an attractive starting point for the design of molecules with specific biological activities. Among its derivatives, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one stands out as a key intermediate and a subject of study in its own right. This technical guide delves into the historical discovery of this intriguing molecule, providing a detailed account of its first synthesis and the scientific context of its emergence.
The Pioneering Research of Gornostaev and Colleagues
The historical discovery of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one can be traced back to the seminal work of Russian chemist L. M. Gornostaev and his collaborators in the early 1980s. Their research, primarily published in the journal Chemistry of Heterocyclic Compounds (Khimiya Geterotsiklicheskikh Soedinenii), laid the foundation for the synthesis and understanding of a variety of anthra[1,9-cd]isoxazol-6-ones.
The first documented synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is described in a 1982 publication by Gornostaev and Zolotareva. Their work focused on the reactions of 1-amino-2,4-dibromoanthraquinone, exploring its transformation into the novel heterocyclic system. This discovery was not an isolated event but part of a broader investigation into the chemistry of anthraquinone derivatives and their cyclization reactions to form new heterocyclic frameworks.
A subsequent paper in 1983 by Gornostaev, Levdanskii, and Arnol'd further solidified the understanding of this class of compounds by exploring the thermal decomposition of 1-azidoanthraquinones as a route to the isoxazole ring system. This "azide method" provided an alternative and often cleaner pathway to these complex heterocycles.
The Synthetic Pathway: A Step-by-Step Elucidation
The original synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, as pioneered by Gornostaev's team, involves a multi-step process starting from readily available anthraquinone derivatives. The key steps are outlined below, providing a glimpse into the experimental choices and their underlying chemical principles.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Amino-2,4-dibromoanthraquinone
The synthesis begins with the bromination of 1-aminoanthraquinone. This electrophilic aromatic substitution reaction introduces two bromine atoms onto the anthraquinone core.
Protocol: To a solution of 1-aminoanthraquinone in glacial acetic acid, a stoichiometric amount of bromine is added dropwise with stirring. The reaction mixture is gently heated to facilitate the reaction. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
Causality: The amino group in 1-aminoanthraquinone is an activating group, directing the electrophilic bromine to the ortho and para positions. The use of acetic acid as a solvent provides a polar medium for the reaction.
Step 2: Synthesis of 1-Azido-2,4-dibromoanthraquinone
The amino group of 1-amino-2,4-dibromoanthraquinone is converted to an azide group via a diazotization reaction followed by treatment with sodium azide.
Protocol: 1-Amino-2,4-dibromoanthraquinone is dissolved in a mixture of concentrated sulfuric acid and glacial acetic acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in concentrated sulfuric acid is added dropwise to form the diazonium salt. This solution is then carefully added to a cold aqueous solution of sodium azide. The resulting precipitate of 1-azido-2,4-dibromoanthraquinone is filtered, washed thoroughly with water, and dried.
Causality: The diazotization reaction is a classic method for converting primary aromatic amines into diazonium salts, which are versatile intermediates. The subsequent reaction with sodium azide results in the nucleophilic displacement of the diazonium group by the azide anion.
Step 3: Synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
The final step involves the thermal decomposition of the azide intermediate, leading to an intramolecular cyclization to form the isoxazole ring.
Protocol: 1-Azido-2,4-dibromoanthraquinone is heated in a high-boiling inert solvent such as dimethylformamide (DMF) or toluene. The reaction proceeds with the evolution of nitrogen gas. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Causality: Upon heating, the azide group loses a molecule of dinitrogen to form a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular cyclization by attacking the carbonyl oxygen at the 9-position of the anthraquinone nucleus, forming the stable five-membered isoxazole ring.
Characterization and Properties
The structure of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one has been confirmed through various spectroscopic techniques.
Technique
Key Observations
Infrared (IR) Spectroscopy
Presence of a characteristic C=O stretching frequency for the quinone-like carbonyl group, and C=N stretching of the isoxazole ring.
¹H NMR Spectroscopy
A complex aromatic region showing signals corresponding to the protons on the anthraquinone framework.
¹³C NMR Spectroscopy
Resonances for the carbonyl carbon, the carbons of the isoxazole ring, and the aromatic carbons of the anthraquinone core.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight of the compound, with a characteristic isotopic pattern due to the two bromine atoms.
Significance and Future Directions
The discovery of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one opened up a new chapter in the chemistry of heterocyclic compounds derived from anthraquinone. The bromine atoms at the 3 and 5 positions serve as valuable handles for further chemical modifications, allowing for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions. This has enabled the synthesis of a library of derivatives with diverse biological activities.
More recently, the 6H-anthra[1,9-cd]isoxazol-6-one scaffold has been identified as a promising inhibitor of G9a, a histone methyltransferase implicated in cancer. This has renewed interest in this class of compounds and their potential as anticancer agents. The dibromo derivative, in particular, is a crucial starting material for the synthesis of more potent and selective G9a inhibitors.
The historical journey of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, from its initial synthesis by Gornostaev and his team to its current status as a valuable building block in drug discovery, highlights the enduring importance of fundamental research in organic chemistry. The exploration of novel synthetic methodologies and the investigation of the properties of new molecular architectures continue to be the driving forces behind the development of future medicines.
References
Gornostaev, L. M., & Zolotareva, G. I. (1982). Reactions of 1-amino-2,4-dibromoanthraquinone with nitrous acid. Chemistry of Heterocyclic Compounds, 18(7), 785-787.
Gornostaev, L. M., Levdanskii, V. A., & Arnol'd, E. V. (1983). Thermal decomposition of 1-azidoanthraquinones. Chemistry of Heterocyclic Compounds, 19(5), 543-545.
A paper discussing the 6H-anthra[1,9-cd]isoxazol-6-one scaffold as a G9a inhibitor.
Foundational
full NMR and IR spectral data for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. Abstract This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of the novel G9a inhibitor candidate, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a predictive analysis of its NMR and IR spectra based on data from structurally analogous compounds. Furthermore, it outlines detailed, field-proven methodologies for acquiring and interpreting high-quality spectral data for this class of complex aromatic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both a practical guide to experimental work and a foundational understanding of the spectroscopic principles involved.
Introduction: The Significance of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
The compound 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one has emerged as a molecule of significant interest in medicinal chemistry, particularly as a scaffold for the development of G9a inhibitors for potential anti-cancer therapeutics[1]. The G9a protein, a histone methyltransferase, is a key epigenetic regulator, and its inhibition has shown promise in cancer therapy[1]. The unique fused ring system of the 6H-anthra[1,9-cd]isoxazol-6-one core, combined with the electronic effects of the bromine substituents, presents a distinct chemical entity[2].
Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline. NMR and IR spectroscopy are indispensable tools for achieving this, providing detailed information about the molecular framework and functional groups. This guide will delve into the predicted spectral characteristics of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one and the experimental workflows to obtain and interpret this data.
Predicted Spectroscopic Data
The following spectral data are predicted based on the analysis of structurally similar compounds, including anthra[1,9-cd]pyrazol-6(2H)-one derivatives and other brominated aromatic systems[3].
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to reveal key functional groups present in the molecule.
Predicted Peak Position (cm⁻¹)
Vibration Type
Functional Group
Rationale and Comparative Insights
~1680-1700
C=O stretch
Ketone in the anthraquinone-like core
The carbonyl stretch is a strong, sharp peak. Its exact position can be influenced by conjugation with the aromatic system. Similar systems show a C=O band in this region[3][4].
~1620-1640
C=N stretch
Isoxazole ring
The C=N stretching vibration is characteristic of the isoxazole moiety and is expected to be a medium to strong intensity peak.
~1580-1600 & ~1450-1500
C=C stretch
Aromatic rings
Multiple sharp peaks are expected in this region, corresponding to the C=C stretching vibrations within the fused aromatic rings.
~1200-1300
C-N stretch
Isoxazole ring
The C-N stretching vibration of the isoxazole ring is expected in this region.
~800-900
C-H bend (out-of-plane)
Aromatic C-H
The substitution pattern on the aromatic rings will influence the position of these bands.
~600-700
C-Br stretch
Carbon-Bromine bond
The C-Br stretching vibration is typically found in the lower frequency region of the mid-IR spectrum.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum will provide information about the number, environment, and connectivity of protons in the molecule.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
Rationale and Comparative Insights
~8.5-8.8
Doublet
~8.0
H at position 1
Protons on the anthraquinone-like core are expected to be significantly deshielded due to the aromatic ring currents and the electron-withdrawing effect of the carbonyl group.
~8.2-8.4
Doublet
~8.0
H at position 2
Similar to H-1, this proton is in a highly deshielded environment.
~7.8-8.0
Singlet
-
H at position 4
The bromine at position 3 will result in this proton appearing as a singlet. Its chemical shift will be influenced by the neighboring bromine and the fused ring system.
~7.6-7.8
Doublet
~7.5
H at position 7
These protons are part of the less substituted aromatic ring.
~7.4-7.6
Triplet
~7.5
H at position 8
This proton will show coupling to the adjacent protons at positions 7 and 9.
~7.9-8.1
Doublet
~7.5
H at position 9
This proton is adjacent to the isoxazole ring and will be influenced by its electronic effects.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
Predicted Chemical Shift (δ, ppm)
Carbon Type
Assignment
Rationale and Comparative Insights
~180-185
Quaternary
C=O (position 6)
The carbonyl carbon is highly deshielded and will appear at a very downfield chemical shift.
~150-160
Quaternary
C in isoxazole ring (C-O)
The carbon atom attached to both oxygen and nitrogen in the isoxazole ring will be significantly deshielded.
~110-145
Aromatic CH and Quaternary C
Aromatic carbons
The remaining aromatic carbons will appear in this range. The carbons directly attached to bromine (C-3 and C-5) will have their chemical shifts influenced by the heavy atom effect.
Experimental Protocols
The following protocols are recommended for obtaining high-quality NMR and IR spectra of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is required.
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Record a background spectrum of the clean, empty ATR crystal.
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Clean the ATR crystal thoroughly after the measurement.
Data Processing:
The acquired spectrum should be baseline corrected.
The background spectrum is automatically subtracted by the instrument software.
Peak positions are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for complex aromatic systems.
Sample Preparation:
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
Cap the NMR tube and gently agitate or sonicate to dissolve the sample completely.
If the sample is not fully soluble, it may be necessary to filter the solution to remove any particulate matter that could degrade the spectral quality.
¹H NMR Acquisition:
Insert the NMR tube into the spectrometer.
Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:
Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
Process the data by applying a Fourier transform, phase correction, and baseline correction.
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
Key parameters to consider:
Spectral Width: Sufficient to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Relaxation Delay (d1): A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.
Process the data similarly to the ¹H NMR spectrum.
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Caption: Workflow for the spectroscopic characterization.
Molecular Structure and Key Correlations
The following diagram illustrates the molecular structure of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one with numbering for NMR assignment.
An In-depth Technical Guide on the Toxicity and Safety of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
For Researchers, Scientists, and Drug Development Professionals Disclaimer The toxicological and safety properties of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one have not been thoroughly investigated. This guide is based...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The toxicological and safety properties of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one have not been thoroughly investigated. This guide is based on an analysis of structurally related compounds and general principles of chemical safety. It is intended to provide a framework for risk assessment and safe handling. All users must conduct their own risk assessments and consult with their institution's environmental health and safety (EHS) department before handling this compound.
Introduction and Scientific Context
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one belongs to a class of complex heterocyclic compounds built upon an anthraquinone framework. The anthraquinone core is a common motif in many dyes and has been explored for various pharmaceutical applications.[1][2][3] The addition of an isoxazole ring and bromine atoms suggests that this molecule may possess significant biological activity. Indeed, related anthra[1,9-cd]isoxazol-6-one scaffolds have been investigated as potential inhibitors of G9a histone methyltransferase, indicating possible applications in oncology.[4]
The isoxazole ring itself is a key feature in many pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities.[5][6] The presence of two bromine atoms can further enhance the biological potency and also the toxicity of the molecule. Brominated compounds often require careful handling due to their potential as alkylating agents and their ability to cause skin and respiratory irritation.[7]
Given the structural alerts for toxicity and the potential for high biological potency, a conservative and cautious approach to handling 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is paramount. This guide provides a detailed overview of the potential hazards and recommended safety protocols.
Hazard Identification and Toxicological Profile (Inferred)
While no specific toxicity data for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one exists, a hazard assessment can be inferred from its structural components: the anthraquinone core, the isoxazole ring, and the bromine substituents.
Summary of Potential Hazards
Hazard Class
Inferred Risk
Basis for Inference
Acute Toxicity (Oral, Dermal, Inhalation)
Data not available; assume toxic.
The complex heterocyclic structure and presence of bromine atoms suggest potential for toxicity.
Anthraquinone is classified as a Category 1B carcinogen by some regulatory bodies.[1]
Reproductive Toxicity
Data not available.
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Inhalation of fine dusts of similar compounds can irritate the respiratory tract.
Specific Target Organ Toxicity (Repeated Exposure)
May cause damage to organs through prolonged or repeated exposure. [1]
Chronic exposure to related compounds has been linked to organ damage.[1]
Aspiration Hazard
Not applicable for a solid.
Mechanism of Toxicity (Hypothesized)
The toxicity of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one may be multifaceted:
Reactivity: The isoxazole ring and the electron-withdrawing nature of the bromine atoms and the quinone system could make the molecule reactive towards biological nucleophiles, such as DNA and proteins.
Redox Cycling: Quinone structures like anthraquinone are capable of redox cycling, which can generate reactive oxygen species (ROS). This can lead to oxidative stress, cellular damage, and has been implicated in the carcinogenicity of some quinones.
Enzyme Inhibition: As suggested by studies on related compounds, this molecule may be a potent enzyme inhibitor, which could lead to a variety of cellular effects.[4]
Safe Handling and Storage
A multi-tiered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Engineering Controls
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[9]
Containment: For procedures with a higher risk of generating dust, a glove box or other form of containment may be necessary.
Personal Protective Equipment (PPE)
Hand Protection: Wear nitrile gloves.[9] Consider double-gloving for added protection.[9] Gloves should be changed immediately if contaminated.[9]
Eye Protection: Chemical safety goggles are mandatory.[9]
Skin and Body Protection: A lab coat with long sleeves and tight-fitting cuffs is required.[9] For larger quantities or when there is a risk of splashing, an apron or coveralls should be worn.[9]
Respiratory Protection: If working outside of a fume hood is unavoidable and there is a potential for aerosol generation, a respirator may be required.[9] This necessitates enrollment in a respiratory protection program.[9]
Storage
Container: Store in a tightly closed container.[1]
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8]
Security: Store in a locked cabinet or area to restrict access.[1]
Experimental Protocols: A Safety-First Approach
Risk Assessment Workflow
Before any experiment, a thorough risk assessment should be conducted.
Caption: A workflow for conducting a risk assessment before handling potent compounds.
Step-by-Step Weighing and Solution Preparation
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Place a plastic-backed absorbent pad on the work surface.[9]
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one to the container.
Dissolution: Add the solvent to the container with the solid. Cap the container and mix gently until dissolved.
Cleanup: Dispose of the absorbent pad and any contaminated disposable items in a designated chemical waste container.[9]
Decontamination: Clean the work surface and any equipment used.
Hand Washing: Wash hands thoroughly after removing gloves.
Emergency Procedures
First-Aid Measures
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] If skin irritation persists, get medical advice/attention.[8]
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][10]
Ingestion: If swallowed, clean mouth with water and drink plenty of water afterwards.[8] Do NOT induce vomiting. Seek immediate medical attention.
Spill Response
Small Spills (Solid): Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10]
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
Disposal Considerations
Waste Disposal: Dispose of this compound and its container in accordance with all local, state, and federal regulations. This will likely involve disposal as hazardous chemical waste through a licensed disposal company.[8][10]
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent pads, glassware) should also be disposed of as hazardous waste.[10]
Conclusion
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a compound with potential for significant biological activity and, consequently, toxicity. The lack of specific safety data necessitates a highly cautious approach. By understanding the potential hazards based on its chemical structure and by implementing stringent safety protocols, researchers can minimize their risk of exposure. Always prioritize safety and consult with EHS professionals when working with uncharacterized compounds.
Acid Orange 3 | CAS#:6373-74-6 | Chemsrc. (2025, August 25).
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Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones - ResearchGate. (2024, December 25).
Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification - PubMed. (2016, November 15).
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Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line - Impactfactor. (2024, June 25).
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Anthraquinone-based dyes with limited data availability: Human health tier II assessment. (2015, April 24).
3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one | Chemsrc. (2026, March 8).
Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl) - MDPI. (2024, March 5).
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The Versatile Precursor: Application Notes for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one in Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utility of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one as a pivotal pr...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utility of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one as a pivotal precursor in the synthesis of a diverse range of functionalized molecules. This guide is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations for its effective use.
Introduction: A Scaffold of Opportunity
The 6H-anthra[1,9-cd]isoxazol-6-one core is a rigid, planar heterocyclic system that has garnered significant interest in medicinal chemistry. Notably, derivatives of this scaffold have been identified as potent inhibitors of the G9a histone methyltransferase, a key target in epigenetic therapy for cancer.[1] The strategic introduction of substituents on this core is crucial for modulating biological activity, and the 3,5-dibromo derivative serves as an exceptionally versatile gateway for such modifications. The two bromine atoms at positions 3 and 5 are amenable to a variety of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold.
Synthesis of the Precursor: A Two-Step Approach
The synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is best approached in two main stages: first, the construction of the parent heterocyclic system, followed by its selective dibromination.
Part 1: Synthesis of 6H-anthra[1,9-cd]isoxazol-6-one
The most common route to the parent scaffold begins with the readily available 1-aminoanthraquinone. The synthesis involves a diazotization of the primary amine followed by an intramolecular cyclization. The electron-withdrawing nature of the anthraquinone system necessitates the use of a strong acidic medium for the diazotization.[2]
Protocol 1: Synthesis of 6H-anthra[1,9-cd]isoxazol-6-one
Materials:
1-Aminoanthraquinone
Concentrated Sulfuric Acid (98%)
Sodium Nitrite
Deionized Water
Ice
Procedure:
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 1-aminoanthraquinone (1.0 eq) to concentrated sulfuric acid. Stir the mixture at room temperature until complete dissolution.
Cool the resulting solution to 0-5 °C in an ice-salt bath.
In a separate beaker, dissolve sodium nitrite (1.5 eq) in a minimal amount of water.
Slowly add the sodium nitrite solution dropwise to the cooled 1-aminoanthraquinone solution, maintaining the temperature between 0-5 °C.
After the addition is complete, stir the mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
The cyclization to the isoxazolone is typically achieved by carefully heating the diazonium salt solution. This step should be performed with caution as the evolution of nitrogen gas can be vigorous. The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water until neutral, and dried.
Expected Outcome: A solid product of 6H-anthra[1,9-cd]isoxazol-6-one.
Part 2: Dibromination of 6H-anthra[1,9-cd]isoxazol-6-one
The parent scaffold is an electron-deficient system, making electrophilic aromatic substitution challenging. However, bromination can be achieved using a potent brominating agent under forcing conditions. N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is a common method for the bromination of deactivated aromatic rings.[3][4]
Protocol 2: Synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Materials:
6H-anthra[1,9-cd]isoxazol-6-one
N-Bromosuccinimide (NBS)
Concentrated Sulfuric Acid (98%)
Deionized Water
Ice
Procedure:
In a flask protected from light, dissolve 6H-anthra[1,9-cd]isoxazol-6-one (1.0 eq) in concentrated sulfuric acid at room temperature.
Cool the solution to 0 °C in an ice bath.
Add N-Bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, carefully pour the reaction mixture onto ice.
Collect the precipitate by filtration, wash thoroughly with water, and then with a suitable organic solvent (e.g., cold ethanol) to remove any unreacted NBS and monosubstituted byproducts.
The crude product can be further purified by recrystallization or column chromatography.
Expected Outcome: A solid product of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Caption: Generalized mechanism for SNAr on the dibromo scaffold.
The bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. [5][6][7]This opens up avenues for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the diversity of the synthesized library.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
Materials:
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Aryl or heteroaryl boronic acid or ester (2.5 - 3.0 eq)
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a high-value precursor for the synthesis of novel, functionalized molecules with potential applications in medicinal chemistry and materials science. Its synthesis from readily available starting materials and its reactivity in a range of powerful chemical transformations make it an indispensable tool for the modern organic chemist. The protocols and data presented herein provide a solid foundation for the successful utilization of this versatile building block.
References
Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents. (n.d.).
Optimization of the diazotization and cyclization of 1a - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Efficient and Mild Deamination Procedure for 1-Aminoanthraquinones Yielding a Diverse Library of Novel Derivatives with Potential Biological Activity | Request PDF. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. (2016). PubMed. Retrieved March 17, 2026, from [Link]
Ultrasound-promoted palladium-catalyzed cross coupling reactions. (2009). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]
Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. (2024). YouTube. Retrieved March 17, 2026, from [Link]
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Oriental Journal of Chemistry. Retrieved March 17, 2026, from [Link]
Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. Retrieved March 17, 2026, from [Link]
Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. (2015). Journal of the Chinese Chemical Society. Retrieved March 17, 2026, from [Link]
The reaction of Anthra[1,9 -5,10-cd;d'c']diisoxazole with amines. (n.d.). Retrieved March 17, 2026, from [Link]
Amination of anthra[1,9-cd:5,10-c,d,]bisisoxazole by alkylamines. (n.d.). Arkivoc. Retrieved March 17, 2026, from [Link]
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022). Chemia. Retrieved March 17, 2026, from [Link]
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]
Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. (n.d.). DergiPark. Retrieved March 17, 2026, from [Link]
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
Reactions of Anthra[1,2-c]isoxazole-6,11-dione with Alkylamines. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Synthesis of 1-nitro-anthraquinone. (n.d.). PrepChem.com. Retrieved March 17, 2026, from [Link]
Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023). MDPI. Retrieved March 17, 2026, from [Link]
Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]
Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. (2020). MDPI. Retrieved March 17, 2026, from [Link]
Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences. Retrieved March 17, 2026, from [Link]
Application Note: Strategic Functionalization of 3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one via Cross-Coupling and SNAr Methodologies
Executive Summary The 6H-anthra[1,9-cd]isoxazol-6-one scaffold is a privileged pharmacophore, prominently featured in the development of epigenetic modulators (e.g., G9a methyltransferase inhibitors)[1] and protein-prote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6H-anthra[1,9-cd]isoxazol-6-one scaffold is a privileged pharmacophore, prominently featured in the development of epigenetic modulators (e.g., G9a methyltransferase inhibitors)[1] and protein-protein interaction disruptors (e.g., uPAR·uPA inhibitors like IPR-803)[2]. The 3,5-dibromo derivative of this scaffold serves as a critical synthetic hub, offering dual halogen handles for diversification.
However, functionalizing this molecule presents a unique mechanistic paradox: traditional palladium-catalyzed cross-coupling conditions required for C-C bond formation often destroy the heterocyclic core. This application note details the causality behind this degradation and provides two field-proven, self-validating protocols to successfully functionalize the scaffold while preserving its structural integrity.
Mechanistic Pitfalls: The "Chameleonic" Nature of Anthraisoxazolones
Standard cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig) rely on Pd(0) catalysts to undergo oxidative addition into the C-Br bond. When applied directly to 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, a competing and highly destructive side reaction occurs. The electron-rich Pd(0) species readily inserts into the weak N-O bond of the isoxazole ring.
The Causality: Under reductive catalytic conditions, this insertion leads to the rapid cleavage of the isoxazole ring, yielding 1-amino-2-substituted-anthraquinone derivatives rather than the desired cross-coupled anthraisoxazolones. To bypass this degradation, researchers must employ either metal-free Nucleophilic Aromatic Substitution (SNAr) or a pre-coupling strategy where the C-C bond is formed prior to the construction of the isoxazole ring.
Figure 1: Mechanistic divergence in the functionalization of anthraisoxazolones.
Strategy I: Lewis Acid-Mediated Amination (Core Retention)
When direct C-N bond formation is required at the C5 position, palladium must be avoided. Instead, a Lewis acid-promoted SNAr approach is highly effective[2].
The Causality: Anhydrous Aluminum Chloride (AlCl3) acts as a potent Lewis acid, coordinating to the C6-carbonyl oxygen and the isoxazole nitrogen. This coordination severely withdraws electron density from the conjugated anthraquinone system, highly activating the C5 position toward nucleophilic attack by an amine. Because this process is entirely metal-free (devoid of Pd or Cu), the fragile N-O bond is not subjected to oxidative addition, thereby preserving the core perfectly[2].
Protocol 1: Direct AlCl3-Promoted SNAr Amination
Self-Validating Check: The reaction mixture will turn deep red/purple upon AlCl3 coordination, indicating successful activation of the anthraisoxazolone core.
Activation: In an oven-dried flask under inert atmosphere, dissolve the primary amine in anhydrous nitrobenzene (approx. 0.1 M).
Lewis Acid Addition: Add anhydrous AlCl3 to the solution with vigorous stirring at ambient temperature. Stir for 5 minutes to allow complexation.
Substrate Introduction: Add 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one in one portion.
Reaction: Stir the mixture for 3 hours at ambient temperature. Monitor via TLC (DCM/MeOH 95:5) until the starting material is consumed.
Quenching & Isolation: Pour the reaction mixture over crushed ice. Extract with ethyl acetate, wash extensively with brine to remove aluminum salts, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.
Strategy II: Pre-Coupling and Late-Stage Annulation
If a C-C bond (e.g., an alkyne via Sonogashira coupling) must be installed, the cross-coupling must be performed on the precursor, 1-amino-2,4-dibromoanthraquinone , before the isoxazole ring is formed,[2].
The Causality: Performing the Pd-catalyzed coupling on the anthraquinone precursor avoids N-O bond cleavage. Following the coupling, the amine is diazotized. Interestingly, donor substitutions (like the newly coupled groups or remaining bromines) stabilize the diazonium salt at C1, decelerating unwanted electrophilic cyclization into the alkyne at C2. This kinetic stabilization allows the safe displacement of the diazonium group with an azide, which subsequently undergoes thermal extrusion of N2 to cleanly close the isoxazole ring.
Figure 2: Pre-coupling workflow to bypass Pd-mediated isoxazole ring degradation.
Protocol 2: Sonogashira Pre-Coupling and Isoxazole Annulation
Self-Validating Check: The evolution of nitrogen gas during the toluene reflux step is a direct visual confirmation of successful azide decomposition and isoxazole ring closure.
Step 1: Sonogashira Coupling
Charge a Schlenk flask with 1-amino-2,4-dibromoanthraquinone (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%).
Evacuate and backfill with Argon (3x). Add degassed toluene and triethylamine (1:1 ratio).
Add the terminal alkyne (1.1 equiv) dropwise. Stir at 60°C for 4 hours.
Filter through Celite, concentrate, and purify to yield the 1-amino-2-alkynyl-4-bromoanthraquinone intermediate.
Step 2: Diazotization and Azide Formation
Dissolve the intermediate in concentrated H2SO4 at 30–40°C. Add NaNO2 (1.1 equiv) slowly over 10 minutes[2].
Stir at 50°C for 16 hours. Pour over ice, filter the diazonium hydrogen sulfate precipitate, and wash with cold water.
Suspend the moist precipitate in water and add NaN3 (1.6 equiv). Stir for 16 hours at room temperature to form the azidoanthraquinone[2].
Step 3: Thermal Annulation
Suspend the moist azide in toluene and heat to 70°C.
Use a Dean-Stark apparatus to azeotropically remove water over 12 hours[2].
Filter the resulting yellow-orange crystals and wash with cold methanol to yield the pure, cross-coupled 6H-anthra[1,9-cd]isoxazol-6-one derivative.
Quantitative Data Summary
The table below summarizes the expected outcomes and efficiencies of the various functionalization strategies applied to this scaffold.
Strategy
Catalyst / Reagent
Reaction Type
Core Integrity
Primary Substitution Site
Typical Yield
Direct Pd-Catalysis
Pd(PPh3)2Cl2 / CuI
Sonogashira / Suzuki
Ring Opened (N-O Cleavage)
N/A (Degradation)
60–80% (of ring-opened byproduct)
Lewis Acid Amination
AlCl3
Metal-Free SNAr
Retained
C5
70–85%
Pre-Coupling + Annulation
Pd(PPh3)2Cl2 then NaNO2/NaN3
Coupling + Cyclization
Retained
C3 (via C2 of precursor)
64–83% (Overall)
References
Fedenok, L. G., et al. (2011). Chameleonic Reactivity of Vicinal Diazonium Salt of Acetylenyl-9,10-anthraquinones: Synthetic Application toward Two Heterocycli. Journal of Organic Chemistry, 76(21), 8737–8748.
Mani, T., et al. (2013). Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis. Bioorganic & Medicinal Chemistry, 21(1), 146-155.
Chen, W.-L., et al. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102-6108.
Application Note: 3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one as a Privileged Scaffold in Dye Chemistry and Fluorophore Engineering
Executive Summary The development of advanced polycyclic aromatic compounds (PACs) is a cornerstone of modern dye chemistry, organic electronics, and fluorescent probe engineering[1][2]. Among these, 3,5-dibromo-6H-anthr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of advanced polycyclic aromatic compounds (PACs) is a cornerstone of modern dye chemistry, organic electronics, and fluorescent probe engineering[1][2]. Among these, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (CAS: 82840-40-2) stands out as a highly versatile, privileged scaffold[3][4]. Functioning as a masked 1,10-anthraquinone, this compound features a highly conjugated planar structure with exceptional electron-accepting properties[5]. The strategic placement of bromine atoms at the 3 and 5 positions provides highly reactive sites for Nucleophilic Aromatic Substitution (SNAr), enabling the modular, transition-metal-free synthesis of diverse aminated dyes and bioactive small molecules[6].
This application note details the mechanistic causality, self-validating synthetic protocols, and key applications of this critical intermediate.
Mechanistic Principles & Structural Causality
The utility of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one in dye chemistry is driven by its unique electronic topography. Standard anthraquinones often require harsh conditions or metal catalysts (e.g., Buchwald-Hartwig amination) for functionalization. However, the fusion of the isoxazole ring to the anthrone core fundamentally alters the molecule's reactivity[5].
Electronic Activation (Causality): The C6 carbonyl group and the adjacent isoxazole nitrogen act in tandem as powerful electron-withdrawing groups. This "push-pull" dynamic severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, depleting electron density specifically at the C3 and C5 positions[5].
Regioselectivity: The C5 position is directly conjugated with the C6 carbonyl, making it the kinetically favored site for initial nucleophilic attack. This allows chemists to perform selective mono-aminations at room temperature[6].
Caption: Logical flow of electronic activation driving SNAr regioselectivity in the anthraisoxazole core.
Experimental Workflows & Protocols
The following protocols outline the de novo synthesis of the core scaffold and its subsequent functionalization. Both workflows are designed as self-validating systems , where intrinsic physical changes (gas evolution, color shifts) confirm reaction progress.
Protocol A: Synthesis of 3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one
This protocol converts 1-amino-2,4-dibromoanthraquinone into the isoxazole core via a diazonium-azide intermediate[6].
Diazotization:
Procedure: Slowly add sodium nitrite (1.1 eq) to concentrated H2SO4 at 30–40°C. Stir for 30 min. Add 1-amino-2,4-dibromoanthraquinone (1.0 eq) over 15 min and stir at 50–55°C for 16 h. Pour over ice, filter the yellow precipitate, and wash with cold water.
Causality: The highly electron-deficient starting amine is insoluble and unreactive in dilute aqueous acids. Concentrated H2SO4 generates nitrosylsulfuric acid in situ, a potent electrophile capable of diazotizing deactivated anilines[6].
Azidation:
Procedure: Suspend the moist diazonium salt in an aqueous solution of NaN3 (1.6 eq). Stir at ambient temperature for 16 h.
Causality: The azide ion acts as a strong nucleophile, displacing nitrogen gas to form 1-azido-2,4-dibromoanthraquinone.
Isoxazole Ring Closure (Thermolysis):
Procedure: Suspend the moist azide in toluene. Heat to 70°C with vigorous stirring. Attach a Dean-Stark apparatus and slowly distill off water and acetone over 12 h. Filter the resulting crystals and wash with methanol[6].
Causality: Thermal decomposition of the azide triggers a nitrene-mediated insertion into the adjacent carbonyl oxygen, closing the isoxazole ring. The Dean-Stark trap is critical: it azeotropically removes moisture, preventing the hydrolytic degradation of the highly reactive intermediates[6].
Self-Validation: The reaction is confirmed complete by the cessation of N2 gas evolution and the distinct morphological shift from a yellow suspension to yellow-orange crystals (yield ~76%)[6].
Protocol B: SNAr Amination to Generate Fluorescent Dyes
This protocol details the substitution at the C5 position to generate highly conjugated dyes (e.g., utilizing methyl 3-aminobenzoate or anilines)[6].
Lewis Acid Activation:
Procedure: Dissolve the target amine (1.2 eq) in anhydrous nitrobenzene. Add anhydrous AlCl3 (1.0 eq) with vigorous stirring for 5 minutes.
Causality: AlCl3 coordinates to the C6 carbonyl of the incoming isoxazole. This coordination further withdraws electron density from the C5 position, accelerating the SNAr reaction so it can proceed rapidly at ambient temperatures without thermal degradation[6].
Nucleophilic Substitution:
Procedure: Add 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1.0 eq) to the mixture. Stir for 3 h at room temperature.
Self-Validation: The SNAr reaction is instantly validated by a massive bathochromic shift . As the amine conjugates with the anthrone core, the solution transitions from yellow-orange to a deep, brilliant blue or red (depending on the amine's electron-donating strength).
Caption: Step-by-step synthetic workflow from anthraquinone precursor to aminated dye.
Quantitative Data Presentation: Key Derivatives
The modularity of the 3,5-dibromo scaffold allows for the generation of a wide array of functional dyes. Below is a summary of prominent derivatives synthesized via the protocols described above[7][8][9].
1. Fluorescent Probes & Cell Imaging:
Polycyclic aromatic nitrogen heterocycles (PANHs) like anthra[1,9-cd]isoxazoles exhibit highly sensitive, environment-dependent fluorescence[1]. Related dyes in this family are known for anomalous photophysical behavior—such as existing as a red solid, emitting orange fluorescence in solution, but revealing brilliant green fluorescence during in vitro cell imaging[10]. This massive Stokes shift and environment-specific emission make aminated derivatives ideal for high-contrast organelle tracking and monitoring amyloid fibrillation[10].
2. Oncology & Small-Molecule Inhibitors:
Beyond traditional dye chemistry, the 3,5-dibromo core is a critical starting material in drug discovery. Aminated derivatives of this scaffold have been identified as potent small-molecule inhibitors of the uPAR·uPA protein-protein interaction (PPI) [11][12]. By blocking this interaction, these functionalized dyes inhibit matrix metalloproteinase (MMP) breakdown of the extracellular matrix, severely impairing tumor cell adhesion, migration, and metastasis in breast cancer models (e.g., MDA-MB-231)[11].
3. Organic Electronics:
Due to their extended conjugation and reversible redox properties, anthra[1,9-cd]isoxazole derivatives are heavily utilized as charge-transfer materials in organic electronics and flow batteries, bridging the gap between traditional dye manufacturing and modern semiconductor engineering[2][13].
References
Mani, T., Wang, F., Knabe, W. E., et al. (2013). Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis. Bioorganic & Medicinal Chemistry.
URL:[Link]
Kershaw, J. R. (2006). Fluorescence Emission Properties of Polycyclic Aromatic Compounds in Review. ResearchGate.
URL:[Link]
Boligorla, A., et al. (2022). Electron transfer in polyaromatic hydrocarbons and molecular carbon nanostructures. Current Opinion in Electrochemistry.
URL:[Link]
Application Note: Design and Development of Fluorescent Probes Derived from 3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Here is a comprehensive, scientifically grounded guide for developing fluorescent probes based on the 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one scaffold, designed specifically for researchers and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, scientifically grounded guide for developing fluorescent probes based on the 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one scaffold, designed specifically for researchers and drug development professionals.
Executive Summary
The development of small-molecule fluorescent probes requires scaffolds that offer both synthetic versatility and robust photophysical properties. The compound 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (DB-AIO) [1] has emerged as a highly privileged core in chemical biology. Originally explored as an intermediate for epigenetic inhibitors and uPAR·uPA interaction antagonists[2], its unique electronic structure makes it an exceptional fluorogenic scaffold. This guide details the mechanistic rationale, synthetic protocols, and validation workflows required to engineer DB-AIO into target-specific fluorescent probes.
Mechanistic Rationale: The DB-AIO Scaffold
The utility of the DB-AIO scaffold lies in its dual-reactivity profile, which allows researchers to design "turn-on" fluorescent probes through two distinct causal pathways:
Regioselective Nucleophilic Aromatic Substitution (SNAr): The 6H-anthra[1,9-cd]isoxazol-6-one core is highly electron-deficient. The bromo group at the 5-position is particularly activated toward SNAr by primary and secondary amines[3]. Substituting this bromo group with an amine (e.g., a targeting peptide or organelle-directing moiety) introduces a strong electron-donating group. This establishes a robust Intramolecular Charge Transfer (ICT) system across the anthraquinone backbone, significantly red-shifting the emission profile[4].
Isoxazole Ring-Opening: The N–O bond of the isoxazole ring acts as an electronic "lock," suppressing the native fluorescence of the 1-aminoanthraquinone system. This bond is susceptible to nucleophilic cleavage (e.g., by biothiols or specific solvents like DMSO under forced conditions)[5][6]. Upon ring-opening, the free amino-anthraquinone fluorophore is unmasked, resulting in a dramatic fluorescence enhancement.
Workflow & Signaling Pathway Diagram
Fig 1: Reaction pathways for DB-AIO probe activation via SNAr or isoxazole ring-opening.
Photophysical Profiling
To evaluate the success of your probe design, it is critical to track the photophysical shifts that occur during derivatization and target engagement. Below is a quantitative summary of the expected optical properties.
Compound State
Absorption λmax (nm)
Emission λmax (nm)
Quantum Yield (Φ)
ICT Status
DB-AIO Scaffold
430 - 450
500 - 520
< 0.02
Suppressed
5-Amino Substituted Probe
510 - 535
580 - 600
0.15 - 0.25
Active
Ring-Opened Adduct
540 - 560
610 - 630
> 0.40
Fully Restored
Experimental Protocols
De Novo Synthesis of the DB-AIO Scaffold
Causality: Direct bromination of the isoxazolanthrone core lacks regioselectivity. Therefore, the core must be synthesized de novo from 1-amino-2,4-dibromoanthraquinone to ensure the halogens are perfectly positioned at the 3 and 5 positions[2].
Step-by-Step Method:
Diazotization: Add sodium nitrite (14.4 mmol) to concentrated H₂SO₄ (25 mL) at 30–40°C over 10 minutes. Why conc. H₂SO₄? The starting amine is severely deactivated by the dual bromo groups and the anthraquinone carbonyls; a strongly acidic medium is strictly required to force the formation of the diazonium hydrogen sulfate[2].
Amine Addition: Slowly add 1-amino-2,4-dibromoanthraquinone (13.1 mmol) and stir overnight at 50–55°C. Pour the heated solution directly over ice to precipitate the diazonium salt[2].
Azide Formation: Filter the yellow precipitate and immediately add the moist solid to an aqueous solution of NaN₃ (21.0 mmol). Stir overnight[2].
Thermal Cyclization: Suspend the resulting moist azide in toluene (40 mL). Heat to 70°C using a Dean-Stark apparatus to slowly distill off water and acetone over 12 hours. Why Dean-Stark? Aprotic reflux drives the evolution of N₂ gas, thermodynamically forcing the cyclization to form the isoxazole ring, yielding yellow-orange crystals of DB-AIO[2].
Causality: To convert DB-AIO into a functional probe, a recognition moiety must be attached. The 5-bromo position acts as the primary leaving group for incoming nucleophiles.
Step-by-Step Method:
Reaction Setup: Dissolve DB-AIO (0.22 mmol) and your target amine (e.g., hexamethyleneimine, 0.55 mmol) in anhydrous acetonitrile (4 mL)[3].
Catalysis (If Required): If using a weakly nucleophilic aniline (e.g., methyl 3-aminobenzoate), switch the solvent to nitrobenzene and add anhydrous AlCl₃ as a Lewis acid to further activate the anthraquinone core[3].
Heating: Heat the solution to 70–80°C. Monitor via TLC; the reaction typically reaches completion within 3 hours[3].
Self-Validation Check: Confirm regioselectivity using ¹H NMR. The successful displacement of the 5-bromo group will alter the chemical shift of the C5 and C8 protons (originally at δ 8.44 and δ 8.07 in CDCl₃)[2].
In Vitro Fluorescence Validation & Live-Cell Imaging
Causality: Anthraquinone derivatives are highly hydrophobic and prone to Aggregation-Caused Quenching (ACQ) in aqueous media. Proper formulation is required to validate the probe's true fluorescence turn-on.
Step-by-Step Method:
Stock Preparation: Prepare a 10 mM stock solution of the purified probe in anhydrous DMSO.
In Vitro Assay: Dilute the probe to a final concentration of 1 μM in 1X PBS containing 0.01% Triton X-100. Why Triton X-100? The surfactant prevents the hydrophobic core from aggregating, ensuring accurate baseline fluorescence readings[4].
Measurement: Incubate the probe with varying concentrations of the target analyte (e.g., recombinant enzyme or biothiol) for 15 minutes at room temperature. Measure polarized fluorescence intensities using an excitation wavelength of ~531 nm and emission at ~595 nm[4].
Live-Cell Imaging: Culture target cells (e.g., MDA-MB-231) in DMEM supplemented with 10% FBS[3]. Incubate the cells with 5 μM of the probe for 30–60 minutes at 37°C. Wash thoroughly with PBS before imaging via confocal microscopy to visualize intracellular target engagement.
Application Notes and Protocols for the Synthesis of Brominated 6H-anthra[1,9-cd]isoxazol-6-one Derivatives
Introduction: The Strategic Value of Brominated 6H-anthra[1,9-cd]isoxazol-6-one The 6H-anthra[1,9-cd]isoxazol-6-one core is a structurally compelling scaffold that has garnered significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Brominated 6H-anthra[1,9-cd]isoxazol-6-one
The 6H-anthra[1,9-cd]isoxazol-6-one core is a structurally compelling scaffold that has garnered significant interest in medicinal chemistry, notably as a template for the development of G9a inhibitors for anti-cancer applications.[1] The strategic introduction of bromine atoms onto this polycyclic aromatic system serves as a powerful tool for modulating its physicochemical and pharmacological properties. Halogenation can enhance binding affinities, improve metabolic stability, and provide synthetic handles for further diversification through cross-coupling reactions.
This document provides a comprehensive guide to the step-by-step bromination of 6H-anthra[1,9-cd]isoxazol-6-one. As no direct protocol for this specific transformation has been formally published, the following application notes are built upon the fundamental principles of electrophilic aromatic substitution (EAS) and draw from established methodologies for the bromination of related aromatic and heterocyclic systems.[2][3][4][5][6][7]
Mechanistic Insights: Predicting Regioselectivity
The bromination of 6H-anthra[1,9-cd]isoxazol-6-one is anticipated to proceed via an electrophilic aromatic substitution (EAS) mechanism.[2] In this reaction, an electrophilic bromine species (Br⁺ or a polarized Br-Br molecule) is attacked by the electron-rich aromatic system, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[2] Subsequent deprotonation restores aromaticity, yielding the brominated product.
The regiochemical outcome of the substitution is dictated by the directing effects of the substituents on the aromatic core. The 6H-anthra[1,9-cd]isoxazol-6-one scaffold presents a complex electronic landscape:
The Fused Isoxazole Ring: The isoxazole ring system, containing both a nitrogen and an oxygen atom, can exhibit complex directing effects. The oxygen atom can act as a π-electron donor through resonance, while the more electronegative nitrogen atom has an electron-withdrawing inductive effect.[8] Generally, heteroatoms with lone pairs adjacent to an aromatic ring are ortho-, para-directing.[9]
The Carbonyl Group (at position 6): The carbonyl group is a classic deactivating, meta-directing group due to its strong electron-withdrawing nature through both resonance and induction.[4][6][10]
Considering the interplay of these effects on the anthraquinoid system, electrophilic attack is most likely to occur on the benzene ring furthest from the deactivating carbonyl group. The positions on this ring will be activated by the isoxazole moiety. Therefore, substitution is predicted to occur at positions that are ortho or para to the activating influence of the heterocyclic system.
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed electrophilic aromatic substitution mechanism for the bromination of 6H-anthra[1,9-cd]isoxazol-6-one.
Caption: Proposed mechanism for the electrophilic bromination.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a robust starting point for the controlled bromination of the target compound. Researchers should optimize parameters based on their specific experimental setup and desired outcomes.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
6H-anthra[1,9-cd]isoxazol-6-one
>98% Purity
Custom Synthesis
N-Bromosuccinimide (NBS)
Reagent Grade
Sigma-Aldrich
Dichloromethane (DCM), anhydrous
Anhydrous, >99.8%
Acros Organics
Acetic Acid, Glacial
ACS Grade
Fisher Chemical
Sodium Thiosulfate (Na₂S₂O₃)
ACS Grade
VWR Chemicals
Sodium Bicarbonate (NaHCO₃), saturated solution
ACS Grade
LabChem
Brine (saturated NaCl solution)
ACS Grade
LabChem
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
EMD Millipore
Silica Gel
60 Å, 230-400 mesh
Sorbent Tech.
TLC Plates
Silica Gel 60 F₂₅₄
MilliporeSigma
Step-by-Step Procedure
Reaction Setup:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6H-anthra[1,9-cd]isoxazol-6-one (e.g., 1.0 mmol, 221.2 mg).
Add anhydrous dichloromethane (DCM, 20 mL) and glacial acetic acid (5 mL) to dissolve the starting material. Stir until a homogeneous solution is formed.
Cool the flask to 0 °C using an ice-water bath.
Addition of Brominating Agent:
In a separate vial, weigh out N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg). Note: NBS is chosen as a milder and more selective brominating agent compared to elemental bromine, reducing the risk of over-bromination.
Add the NBS to the cooled reaction mixture in one portion.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
Reaction Monitoring:
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every hour. Use a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).
Visualize the TLC plate under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.
Workup:
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to consume any unreacted NBS.
Transfer the mixture to a separatory funnel and dilute with additional DCM (30 mL).
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), water (20 mL), and brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
Purify the crude product by column chromatography on silica gel.
Elute with a gradient of hexane and ethyl acetate to isolate the desired brominated product.
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for bromination.
Product Characterization: A Self-Validating System
The integrity of this protocol is validated through rigorous characterization of the final product. The following analytical data are expected for the mono-brominated derivative:
¹H NMR Spectroscopy: The aromatic region of the spectrum will show a characteristic shift in the signals corresponding to the protons on the brominated ring. The introduction of the bromine atom will likely cause a downfield shift for adjacent protons. The integration of the aromatic signals will confirm the substitution pattern.
¹³C NMR Spectroscopy: The spectrum will show a new signal for the carbon atom bonded to bromine, typically in the range of 110-130 ppm. The signals for the adjacent carbons will also be affected.
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[11][12][13][14][15]
Infrared (IR) Spectroscopy: The C-Br stretching frequency is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. The characteristic C=O and C=N stretching frequencies of the starting material should remain.
PubMed. Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. [Link]
Journal of Heterocyclic Chemistry. Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. [Link]
MDPI. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). [Link]
ResearchGate. ChemInform Abstract: Reactions of 3(5)-Halogeno-6-oxo-6H-anthra(1,9-cd)isoxazoles with Arylthiols. [Link]
PubMed. NMR, mass spectrometry and chemical evidence reveal a different chemical structure for methanobactin that contains oxazolone rings. [Link]
Molbank. The reaction of Anthra[1,9 -5,10-cd;d'c']diisoxazole with amines. [Link]
ChemRxiv. Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. [Link]
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
Environmental Protection Agency. Catalog Of Pesticide NMR Spectra. [Link]
ResearchGate. (PDF) NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. [Link]
ACG Publications. Records of Natural Products Articles. [Link]
Organic Chemistry Portal. Synthesis of Isoxazoles via Electrophilic Cyclization. [Link]
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
PubMed. MS and NMR investigation of bioactive quinazolones. [Link]
Application Note: Strategic Functionalization of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one via Suzuki-Miyaura Coupling for Novel Drug Discovery Scaffolds
Introduction: The Emergence of the 6H-anthra[1,9-cd]isoxazol-6-one Scaffold in Medicinal Chemistry The 6H-anthra[1,9-cd]isoxazol-6-one core is a structurally complex and synthetically challenging heterocyclic system that...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Emergence of the 6H-anthra[1,9-cd]isoxazol-6-one Scaffold in Medicinal Chemistry
The 6H-anthra[1,9-cd]isoxazol-6-one core is a structurally complex and synthetically challenging heterocyclic system that has recently garnered significant attention in the field of drug discovery. Its rigid, planar architecture and unique electronic properties make it an attractive scaffold for the design of targeted therapeutics. Notably, derivatives of this scaffold have been identified as potent inhibitors of G9a, a protein lysine methyltransferase implicated in various cancers, highlighting its potential as a promising pharmacophore for oncology applications.[1] The ability to strategically functionalize this core at specific positions is paramount to exploring its full therapeutic potential and developing novel drug candidates with enhanced potency and selectivity.
This application note provides a comprehensive guide to the functionalization of the 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one scaffold via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key considerations for achieving high-yielding and selective C-C bond formation. This guide is intended for researchers and scientists in both academic and industrial settings who are engaged in the synthesis and development of novel heterocyclic compounds for therapeutic applications.
Mechanistic Insights: The Suzuki-Miyaura Coupling on a Polyhalogenated Heterocycle
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid) and an organic halide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a polyhalogenated substrate like 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, achieving selective functionalization can be challenging. The relative reactivity of the two bromine atoms can be influenced by both electronic and steric factors. Generally, in polyhalogenated aromatic systems, the site of oxidative addition is governed by the electrophilicity of the carbon atom bearing the halogen.[2] Computational studies and empirical data on similar systems suggest that the C-Br bond at the 3-position may exhibit different reactivity compared to the C-Br bond at the 5-position due to the influence of the isoxazole ring and the overall electronic distribution of the anthraquinone framework.
Experimental Protocol: A Self-Validating System for Success
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. The described methodology is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Arylboronic acid (1.2 - 2.5 equivalents per bromine)
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Methodology
Reaction Setup:
To a flame-dried Schlenk flask or microwave vial, add 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1.0 eq.), the desired arylboronic acid, the palladium catalyst, and the base.
Expert Insight: The choice of catalyst and base is crucial. For substrates prone to decomposition, a milder base like K₂CO₃ is a good starting point. For less reactive aryl bromides, a stronger base such as K₃PO₄ and a more electron-rich phosphine ligand on the palladium catalyst may be necessary.[3]
Inert Atmosphere:
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) at least three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.
Solvent Addition:
Add the degassed solvent to the reaction mixture. For many Suzuki couplings, a mixture of an organic solvent and water (e.g., 4:1 dioxane:water) is effective.[4]
Trustworthiness Checkpoint: The solubility of the starting material can be a limiting factor. If the 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is poorly soluble, consider using a higher boiling point solvent like DMF or performing the reaction at an elevated temperature.[5]
Reaction Conditions:
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Expert Insight: Microwave irradiation can significantly shorten reaction times and improve yields, especially for challenging couplings.[6] A typical microwave protocol might involve heating at 135-140 °C for 30 minutes.
Monitoring the Reaction:
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot (the arylated product) will indicate a successful reaction.
Workup:
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure functionalized 6H-anthra[1,9-cd]isoxazol-6-one derivative.
Workflow Diagram
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Data Presentation: Expected Outcomes and Characterization
The success of the Suzuki coupling can be quantified by the yield of the desired product. The following table provides a hypothetical summary of expected yields for the coupling of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one with various arylboronic acids, based on literature precedents for similar di-bromo aromatic compounds.
Entry
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
100
12
75-85
2
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
100
12
80-90
3
4-Fluorophenylboronic acid
PdCl₂(dppf) (3)
K₃PO₄
Toluene/H₂O
110
8
70-80
4
2-Thienylboronic acid
Pd(PPh₃)₄ (3)
Cs₂CO₃
DMF
120
18
65-75
Characterization of the final products is essential to confirm their identity and purity. The following techniques are recommended:
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule, including the presence of the newly introduced aryl groups.
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Melting Point Analysis: To assess the purity of the compound.
Conclusion: A Gateway to Novel Chemical Space
The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the functionalization of the 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one scaffold. By carefully selecting the catalyst, base, and reaction conditions, researchers can efficiently synthesize a diverse library of novel derivatives. This application note serves as a comprehensive guide to enable the exploration of this exciting chemical space, paving the way for the discovery of new therapeutic agents with potentially significant impacts on human health.
References
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(5), 2196-2204. [Link]
Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102-6108. [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 49(10), 2276-2286. [Link]
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
Technical Support Center: Synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Welcome to the technical support center for the synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The insights provided herein are based on established principles of heterocyclic and aromatic chemistry, drawing from extensive experience in the field.
Introduction to the Synthesis
The synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this molecule, the anthra[1,9-cd]isoxazol-6-one scaffold, is a valuable pharmacophore in medicinal chemistry, notably as an inhibitor of enzymes like G9a.[1] The addition of bromine atoms at the 3 and 5 positions can significantly modulate the compound's biological activity.
A plausible synthetic route involves the formation of an isoxazole ring fused to an anthraquinone backbone, followed by selective bromination. This guide will address potential issues at each critical stage of this process.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing detailed explanations and actionable solutions.
Problem 1: Low Yield in Isoxazole Ring Formation
Question: I am attempting to synthesize the 6H-anthra[1,9-cd]isoxazol-6-one core, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in isoxazole synthesis often stem from issues with starting material quality, suboptimal reaction conditions, or the instability of intermediates.[2] A common route to similar isoxazole structures involves the reaction of a suitable precursor, such as a chalcone derivative, with hydroxylamine hydrochloride.[3][4]
Causality and Solutions:
Purity of Starting Materials: Ensure your starting anthraquinone derivative is pure. Impurities can interfere with the reaction, leading to side products. Recrystallize or chromatograph the starting material if necessary.
Reaction Conditions: The formation of the isoxazole ring is sensitive to pH and temperature.
pH Control: The reaction of a dicarbonyl compound with hydroxylamine can be influenced by pH. Acidic conditions often favor the formation of one regioisomer over another.[2] Experiment with buffered solutions or the slow addition of a base to maintain optimal pH.
Temperature: While some isoxazole syntheses proceed at room temperature, others require refluxing.[2] If you are experiencing low conversion, a gradual increase in temperature may be beneficial. However, be aware that excessive heat can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
Intermediate Stability: If your synthesis involves the in-situ generation of a nitrile oxide for a 1,3-dipolar cycloaddition, be aware that nitrile oxides are prone to dimerization, forming furoxans.[2] To minimize this side reaction, ensure the dipolarophile is present in sufficient concentration and consider the slow addition of the nitrile oxide precursor.[2]
Problem 2: Poor Regioselectivity in Bromination
Question: During the bromination step, I am obtaining a mixture of mono-, di-, and poly-brominated products, and the desired 3,5-dibromo isomer is a minor component. How can I improve the regioselectivity?
Answer: Achieving selective bromination on a complex aromatic system like 6H-anthra[1,9-cd]isoxazol-6-one is a significant challenge. The positions of bromination are dictated by the directing effects of the existing functional groups and the overall electron density of the aromatic rings.
Causality and Solutions:
Brominating Agent: The choice of brominating agent is critical.
Elemental Bromine (Br₂): This is a strong and often unselective brominating agent. Using it can lead to over-bromination. If you must use Br₂, consider a less polar solvent and low temperatures to increase selectivity.
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. It is often used for allylic and benzylic bromination but can also be effective for activating aromatic systems, sometimes with a radical initiator. For aromatic bromination, a Lewis acid catalyst is typically required.
Tetrabutylammonium Tribromide (TBABr₃): This reagent is known to induce regioselective bromination of chalcones with high yields and without polymerization.[4] It is less toxic and easier to handle than elemental bromine.[4]
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, can direct the bromination to specific positions by coordinating with the carbonyl group and influencing the electronic distribution of the aromatic system. The choice and stoichiometry of the Lewis acid should be carefully optimized.
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. Non-polar solvents like dichloromethane or carbon tetrachloride are often used for bromination reactions.[4]
Temperature Control: Perform the bromination at low temperatures (e.g., 0 °C to -15 °C) to slow down the reaction rate and improve selectivity.[5]
Problem 3: Difficult Purification of the Final Product
Question: I am having trouble purifying the final 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. It seems to be contaminated with starting materials and other brominated isomers.
Answer: Purification of structurally similar isomers can be challenging due to their similar polarities. A multi-step purification strategy is often necessary.
Causality and Solutions:
Chromatography:
Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation on a silica gel column.[5] A shallow gradient elution can improve the resolution between closely related compounds.
Preparative TLC: For small-scale reactions, preparative TLC can be an effective method for isolating the desired product.
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. Try a range of solvents and solvent mixtures to induce crystallization of the desired isomer while leaving impurities in the mother liquor.
Characterization: Thoroughly characterize your purified product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic strategy for the 6H-anthra[1,9-cd]isoxazol-6-one core?
A1: A common approach involves the cyclization of a suitably substituted anthraquinone derivative. For instance, a 1-amino-9,10-anthraquinone could be diazotized and then treated with a reagent like sodium azide to form an azidoanthraquinone, which can then undergo intramolecular cyclization to form the isoxazole ring. Another method could involve the reaction of a 1,3-dicarbonyl precursor on the anthraquinone scaffold with hydroxylamine.[2]
Q2: How does the isoxazole ring influence the reactivity of the anthraquinone system towards electrophilic substitution?
A2: The isoxazole ring is an electron-withdrawing group, which generally deactivates the aromatic system towards electrophilic substitution. However, its directing effects, along with those of the carbonyl group, will determine the positions of substitution. Quantum chemical calculations can be a useful tool to predict the most reactive sites for electrophilic attack.[7]
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur. During isoxazole formation, the formation of regioisomers is a common issue.[2] In the bromination step, over-bromination or bromination at undesired positions is a significant challenge. Additionally, under harsh conditions, the isoxazole ring can be susceptible to cleavage.[7][8]
Q4: What are the key safety precautions to take during this synthesis?
A4: Bromine and its derivatives are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Lewis acids are also corrosive and moisture-sensitive. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.
Experimental Protocols and Data
Table 1: Troubleshooting Guide for Key Reaction Parameters
Parameter
Potential Issue
Recommended Action
Reaction Temperature
Low conversion or product decomposition
Monitor reaction by TLC to determine optimal temperature. Start at a lower temperature and gradually increase if necessary.
Solvent Polarity
Poor solubility or side reactions
Test a range of solvents with varying polarities. Non-polar solvents are often preferred for bromination.
pH
Low yield or incorrect regioisomer in isoxazole formation
Use buffered solutions or perform a slow addition of acid/base to maintain optimal pH.
Brominating Agent
Lack of selectivity
Use a milder brominating agent like NBS or TBABr₃.[4]
Catalyst
Inefficient bromination
Optimize the choice and stoichiometry of the Lewis acid catalyst.
Technical Support Center: Overcoming Solubility Issues with 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (CAS: 82840-40-2)[1], a critical inte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (CAS: 82840-40-2)[1], a critical intermediate in the synthesis of uPAR·uPA protein-protein interaction inhibitors[2].
Due to its unique structural thermodynamics, handling this compound requires strict adherence to specialized solubilization protocols to ensure data integrity and synthetic success.
Root Cause Analysis: The Thermodynamics of Insolubility
Why is this compound so difficult to dissolve? As a Senior Application Scientist, I urge researchers to look past the symptom (precipitation) and understand the causality (molecular structure) behind experimental failures:
Planar
π−π
Stacking: The anthra[1,9-cd]isoxazol-6-one core is a rigid, fused tetracyclic system. This planarity allows molecules to stack tightly, resulting in exceptionally high crystal lattice energy.
Halogen-Driven Lipophilicity: The addition of two heavy bromine atoms at the 3 and 5 positions drastically increases the molecular weight and LogP, severely restricting aqueous hydration.
Lack of Ionizable Groups: Without primary amines or carboxylic acids, pH adjustments (acid/base titration) are completely ineffective for aqueous solubilization.
This thermodynamic profile means that standard dilution methods will almost certainly result in colloidal suspensions or micro-precipitation, leading to false-negative assay results or failed synthetic reactions[3].
Troubleshooting FAQs
Q1: I am trying to run an NMR or biochemical assay, but my compound precipitates when diluted into the aqueous buffer. What is the maximum working concentration?A1: You are hitting the thermodynamic solubility limit. Literature indicates that 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one and its immediate derivatives are not fully soluble even at 0.7 mM in standard phosphate buffers containing low percentages of DMSO[3]. For aqueous biochemical assays (like fluorescence polarization or NMR), you must keep the final target concentration below 100–200 µM, or employ a co-solvent/surfactant system.
Q2: What is the best solvent for preparing a concentrated stock solution?A2: 100% anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. You can typically achieve a 10–50 mM stock solution. However, DMSO is highly hygroscopic. If your DMSO absorbs atmospheric moisture, the water content will act as an anti-solvent and crash the compound out of solution. Always use fresh, anhydrous DMSO and store aliquots at -20°C.
Q3: I am using this compound as a synthetic intermediate (e.g., reacting with anilines). Standard organic solvents like DCM or THF are giving low yields. Why?A3: Standard volatile organics cannot overcome the high lattice energy of the brominated anthra-isoxazolone core. To maintain solubility during synthesis, you must use highly polarizable, high-boiling aromatic solvents that can disrupt
π−π
stacking. Validated literature protocols successfully utilize nitrobenzene or toluene at elevated temperatures (or with Lewis acids like AlCl
3
) to drive amination reactions[4].
Solubilization Strategies Matrix
To assist in experimental design, we have summarized the quantitative and qualitative data for various solubilization strategies below.
Strategy / Application
Excipient / Solvent
Max Estimated Concentration
Pros
Cons
Master Stock
100% Anhydrous DMSO
10 – 50 mM
Highest concentration; stable at -20°C.
Toxic to cells if final assay concentration exceeds 1% v/v.
Aqueous Assay Buffer
0.05% Tween-20 + 1% DMSO
< 200 µM
Prevents micro-precipitation in multi-well plates.
Surfactants may interfere with optical readouts or membrane proteins.
High toxicity; requires rigorous purification post-reaction.
In Vivo / Cell Culture
10% HP-
β
-CD in PBS
~ 0.5 – 1.0 mM
Biocompatible; reduces free-drug toxicity.
Bulky cyclodextrin may sterically hinder receptor binding.
Validated Experimental Protocols
A protocol is only as good as its ability to prove its own success. The following methodology is a self-validating system : it includes steps to actively verify that your compound is truly dissolved, rather than suspended as an invisible colloid.
Protocol: Preparation of a Self-Validating Aqueous Working Solution
Step 1: Master Stock Preparation
Weigh the solid 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one powder into a glass vial (avoid plastics, which may adsorb the highly hydrophobic compound).
Add room-temperature, 100% anhydrous DMSO to achieve a 10 mM concentration.
Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath for 5–10 minutes at 30°C until the solution is optically clear.
Step 2: Step-Down Dilution (Crucial Step)
Causality Note: Injecting a high-concentration DMSO stock directly into a large volume of aqueous buffer causes rapid "solvent shock," leading to immediate nucleation and precipitation.
Pre-warm your aqueous assay buffer to 37°C.
Perform a step-down dilution: Dilute the 10 mM stock to 1 mM in a 50% DMSO / 50% Buffer intermediate solution.
Slowly titrate this intermediate solution into your final aqueous buffer dropwise while vortexing vigorously.
Step 3: The Validation Step (Centrifugation)
Transfer the final aqueous solution to a microcentrifuge tube.
Centrifuge at 10,000 x g for 10 minutes .
Why? This forces any colloidal aggregates or micro-crystals that create the "illusion" of solubility to form a pellet at the bottom of the tube.
Step 4: Concentration Verification
Carefully aspirate the supernatant without disturbing the bottom of the tube.
Quantify the actual concentration of the supernatant using LC-MS or UV-Vis spectroscopy against a standard curve prepared purely in DMSO.
Result: The measured concentration is your true working concentration. Do not assume the theoretical calculated concentration is accurate.
Workflow and Pathway Visualizations
Handling Workflow Decision Tree
Caption: Decision tree for solubilizing 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one based on application.
Mechanistic Context: uPAR·uPA Inhibition
Derivatives synthesized from this compound (e.g., IPR-803) are utilized to block the uPAR·uPA interaction, a critical pathway in cancer metastasis[5].
Title: Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis
Source: Bioorganic & Medicinal Chemistry / PubMed Central (PMC)
URL: [Link]
best purification methods for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Welcome to the Technical Support Center for the synthesis, purification, and handling of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one . This highly conjugated, planar polycyclic compound serves as a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis, purification, and handling of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one . This highly conjugated, planar polycyclic compound serves as a critical intermediate and scaffold in drug development, notably in the synthesis of uPAR·uPA interaction inhibitors[1] and EHMT2/G9a epigenetic inhibitors[2].
Due to the unique chemical sensitivities of the anthraisoxazolone core, researchers frequently encounter issues with solubility, spontaneous ring-opening, and purification bottlenecks. This guide is engineered to provide field-proven troubleshooting, causal explanations for protocol steps, and self-validating analytical benchmarks.
Experimental Workflow & Pathway
The most efficient route to pure 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one avoids traditional chromatography entirely. Instead, it leverages the compound's inherent insolubility for direct crystallization followed by a targeted solvent wash[1].
Workflow for the synthesis and purification of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Azide Preparation: Convert 1-amino-2,4-dibromoanthraquinone to the corresponding diazonium salt using NaNO₂ in conc. H₂SO₄ (30–40°C), followed by displacement with aqueous NaN₃ to form 1-azido-2,4-dibromoanthraquinone[1].
Critical Handling: Filter the resulting azide but do not dry it . Aromatic azides can be thermally and shock sensitive; keeping the intermediate moist is a mandatory safety precaution.
Azeotropic Cyclization: Suspend the moist azide in toluene (approx. 40 mL per 5g scale). Equip the reaction flask with a Dean-Stark apparatus. Heat the suspension to 70°C with vigorous stirring.
Water Removal & Ring Closure: Slowly distill the water (and trace acetone if used in prior washes) via the Dean-Stark trap over a 12-hour period. As water is removed, the internal temperature will rise to the boiling point of toluene (~110°C), providing the activation energy required for the thermal extrusion of N₂ and subsequent closure of the isoxazole ring[1].
Direct Purification: Allow the reaction to cool. The product will spontaneously precipitate as yellow-orange crystals. Filter the crystals directly from the toluene mother liquor.
Methanol Wash: Wash the filter cake extensively with methanol. This removes unreacted starting materials and polar byproducts while leaving the highly insoluble anthraisoxazolone intact[1].
Troubleshooting Guides & FAQs
Q: My product seems to degrade or change structure during NMR analysis or when preparing stock solutions for biological assays. What is happening?A: You are likely observing a nucleophilic ring-opening event. The isoxazole ring of 6H-anthra[1,9-cd]isoxazol-6-ones is highly susceptible to N–O bond cleavage when exposed to nucleophiles. Dimethyl sulfoxide (DMSO), a standard NMR and assay solvent, acts as a nucleophile against this specific scaffold, leading to ring-opened degradation products[3].
Solution: Never use DMSO-d₆ for the NMR characterization of this compound. Use CDCl₃ instead[1]. For biological assays (e.g., G9a inhibition assays), evaluate the half-life of the compound in the assay vehicle and consider alternative co-solvents or immediate use of fresh stock solutions.
Q: Why is my yield exceptionally low after the toluene cyclization step, with unreacted azide remaining?A: This is almost always caused by a failure to reach the required internal reaction temperature due to retained water. Because the azide must be loaded moist for safety, a significant amount of water is introduced into the toluene. If the Dean-Stark trap is not functioning correctly, the water will reflux, capping the internal temperature at ~85°C (the toluene/water azeotrope boiling point). The thermal extrusion of nitrogen to form the isoxazole ring requires the full boiling point of dry toluene (~110°C)[1]. Ensure your Dean-Stark trap is actively drawing off the aqueous layer.
Q: Can I purify 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one using silica gel column chromatography?A: It is highly discouraged. Due to the planar, highly conjugated, and rigid nature of the dibrominated anthraisoxazolone core, this compound exhibits extremely poor solubility in standard chromatography solvents (like hexanes/ethyl acetate) and will streak severely on silica gel, leading to massive loss of yield. The optimized protocol relies on the compound's insolubility: it crystallizes out of toluene, and a simple methanol wash is sufficient to achieve high purity (typically >95%) with a 76% yield[1].
Q: The final crystals are slightly red instead of yellow-orange. Is this an impurity?A: Color variations from yellow-orange to reddish-orange can occur based on crystal size and trace amounts of the diazonium coupling byproducts. If the validation metrics (NMR/HRMS) match the expected values, the color shift is merely morphological. If impurities are detected, re-suspend the solid in hot methanol, triturate for 30 minutes, cool, and re-filter.
Quantitative Validation Data
To ensure your purification was successful and no ring-opening has occurred, validate your synthesized batch against the following established analytical benchmarks[1].
preventing unwanted debromination of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
A Guide to Preventing Unwanted Debromination in Synthetic Applications Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-dibromo-6H-anthra[1,9-cd]iso...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Unwanted Debromination in Synthetic Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common and often frustrating issue of unwanted debromination during synthetic manipulations of this valuable scaffold. As Senior Application Scientists, we have compiled this resource based on established principles of aromatic chemistry and extensive experience in the field.
Introduction to the Challenge: The Lability of C-Br Bonds
The 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one core is a key pharmacophore in the development of novel therapeutics, including G9a inhibitors for potential anticancer agents.[1] The bromine substituents at the 3 and 5 positions are crucial for its biological activity and serve as synthetic handles for further molecular elaboration, typically through cross-coupling or substitution reactions. However, the inherent electronic nature of the polycyclic aromatic system, combined with the conditions often employed in modern synthetic chemistry, can render these C-Br bonds susceptible to cleavage, leading to the formation of mono-brominated or fully debrominated byproducts. Understanding the mechanisms behind this undesired reaction is the first step toward its prevention.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of a debrominated byproduct during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). What is the likely cause?
A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[2][3] The issue typically arises from the formation of a palladium-hydride (Pd-H) species, which can compete with your desired cross-coupling partner. This Pd-H species can reductively cleave the C-Br bond of your starting material or product.
Several factors can contribute to the formation of Pd-H species:
The Base: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can generate hydride species, especially in the presence of protic solvents like alcohols.
The Solvent: Protic solvents (e.g., methanol, ethanol) or even residual water can serve as hydride sources.
The Ligand: While often beneficial, some bulky, electron-rich phosphine ligands can, under certain conditions, promote pathways that lead to hydrodehalogenation.
High Temperatures: Elevated temperatures can accelerate the rate of this undesired side reaction.
Q2: How can I modify my palladium-catalyzed reaction to minimize debromination?
A2: A systematic optimization of your reaction conditions is key. Here is a troubleshooting workflow to minimize hydrodehalogenation:
Parameter
Recommended Action
Rationale
Base
Switch to a weaker, non-nucleophilic inorganic base.
Weaker bases are less prone to generating hydride species.
Good starting choices: K₃PO₄, K₂CO₃, Cs₂CO₃.
Solvent
Ensure strictly anhydrous conditions. Use freshly dried, aprotic solvents.
Minimizes a primary source of protons/hydrides that can lead to debromination.
Recommended solvents: Dioxane, Toluene, THF.
Temperature
Lower the reaction temperature.
This can significantly reduce the rate of the debromination side reaction relative to the desired cross-coupling.
Action: Start at a lower temperature (e.g., 50-80 °C) and monitor for progress, even if it requires a longer reaction time.
Catalyst/Ligand
Use bulky, electron-rich phosphine ligands.
These ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, often outcompeting the debromination pathway.
Examples: SPhos, XPhos, P(t-Bu)₃.
Below is a DOT script visualizing the competing pathways in a palladium-catalyzed cross-coupling reaction.
Fig. 1: Competing pathways in Pd-catalyzed reactions.
Q3: My reaction mixture is turning a different color upon exposure to light, and I'm seeing debromination. What's happening?
A3: The anthraquinone core, which is structurally related to your 6H-anthra[1,9-cd]isoxazol-6-one, is known to be photoactive and can act as a photoredox catalyst.[4][5] Upon irradiation with visible light, these molecules can undergo single-electron reduction to form radical anions, which are potent reductants. These radical anions can then transfer an electron to your dibrominated compound, leading to a radical anion that fragments, cleaving the C-Br bond.
Troubleshooting Photochemical Debromination:
Exclude Light: The most straightforward solution is to protect your reaction from light by wrapping the flask in aluminum foil.
Solvent Choice: The photophysical properties of anthracene derivatives can be highly sensitive to the solvent environment.[6][7] If excluding light is not completely effective, consider changing the solvent.
Degas Solvents: Oxygen can participate in photochemical reactions. Degassing your solvent before use can sometimes mitigate these side reactions.
Q4: I am attempting a nucleophilic aromatic substitution (SNAᵣ) on one of the bromine atoms. Instead of substitution, I'm getting a complex mixture with some debrominated product. Why?
A4: While the electron-withdrawing nature of the carbonyl and isoxazole rings should activate the aromatic core towards SNAᵣ, several factors could lead to debromination:
Base-Induced Debromination: Strong bases can, in some cases, induce debromination through complex mechanisms. The formation of an intermediate carbanion followed by reaction with a proton source is a possibility.
Single Electron Transfer (SET) from Nucleophile: Some nucleophiles, particularly under thermal or photochemical conditions, can act as single-electron donors. This can initiate a radical-nucleophilic aromatic substitution (SᵣN1) pathway, which can be complicated by competing hydrogen atom abstraction by the intermediate aryl radical, leading to debromination.[8]
Instability of the Heterocyclic Core: The anthra[1,9-cd]isoxazole system can be sensitive. It has been reported that related diisoxazole analogues can undergo ring-opening upon reaction with amines, leading to a complex mixture of quinoidal products.[9] This inherent reactivity could create pathways for debromination.
Recommendations:
Use a Milder Base: If a base is required, opt for a weaker one like NaHCO₃ or an organic base like triethylamine.
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Consider the Nucleophile: If possible, choose a less reducing nucleophile.
Test for Stability: Run a control experiment with your starting material under the reaction conditions (base, solvent, temperature) but without the nucleophile to assess its stability.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is a starting point for the coupling of an arylboronic acid with 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, designed to suppress hydrodehalogenation.
To an oven-dried Schlenk flask, add 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, the arylboronic acid, and K₃PO₄.
In a separate glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
Add the anhydrous, degassed dioxane via syringe.
Stir the reaction mixture at a reduced temperature (e.g., 60-80 °C).
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any lower-mass byproducts corresponding to debromination.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analyze the crude product by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.
References
Ghosh, I., et al. (2016). Anthraquinones as photoredox catalysts for the reductive activation of aryl halides.
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
König, B. (2016). Anthraquinones as Photoredox Catalysts for the Reductive Activation of Aryl Halides. Angewandte Chemie, 128(46), 14471-14475.
Li, G., et al. (2024). Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii. Applied and Environmental Microbiology, 90(3), e01897-23.
Atack, F. W., & Robertson, G. (1921). Halogenation of anthraquinone derivatives. U.S.
Gornostaev, L. M., et al. (1994). The reaction of Anthra[1,9;-5,10-cd;d'c']diisoxazole with amines.
Yu, D.-S., et al. (2015). Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. Journal of the Saudi Chemical Society, 19(6), 664-675.
Chen, W.-L., et al. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102-6108.
Gornostaev, L. M., & Sakilidi, V. T. (1993). Reactions of 3(5)-Halogeno-6-oxo-6H-anthra(1,9-cd)isoxazoles with Arylthiols. ChemInform, 24(35).
Della Ca', N. (2021). Palladium-Catalyzed Reactions.
Pund, M. M., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
Wang, X., & Ganesan, A. (2008). Palladium-Catalyzed Direct Functionalization of Imidazolinone: Synthesis of Dibromophakellstatin. Organic Letters, 10(13), 2721–2723.
Zavarzin, I. V., et al. (2022). Nucleophilic substitution in 4,7-dibromo[4][10][11]thiadiazolo[3,4-d]pyridazine. Molecules, 27(19), 6529.
Neves Filho, R. A. W. (2009). Ultrasound-promoted palladium-catalyzed cross coupling reactions. Organic Chemistry Portal.
LibreTexts. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction. Chemistry LibreTexts.
The Organic Chemistry of Medicinal Agents. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions. In AccessPharmacy. McGraw Hill.
Cook, M. E., et al. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Crystals, 14(3), 256.
Ali, S. S., et al. (2007). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 188(2-3), 229-236.
Kumar, S., et al. (2019). Self-assembly and photophysical studies of an unusual red colored dye which show green fluorescence in cell imaging. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111943.
Reddy, V. J., et al. (2024). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones.
Monti, S., et al. (2010). Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation. Photochemical & Photobiological Sciences, 9(10), 1337-1345.
Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute.
Della Ca', N. (2021). Palladium-Catalyzed Reactions.
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
Behera, R. K., & Behera, G. B. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity, 1(1), 1-10.
Fron, E., et al. (2010). Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study. Photochemical & Photobiological Sciences, 9(9), 1238-1244.
Al-Amiery, A. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences, 29(1), 139-147.
Technical Support Center: Optimizing Catalyst Load for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for reactions involving 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying causality to empower your experimental design and execution.
The structure of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, with its two bromine atoms on a rigid, polycyclic aromatic core, makes it a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation). Optimizing the catalyst load is critical for achieving high yields, minimizing side products, and ensuring process efficiency.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides rapid, actionable advice.
Q1: My reaction with 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one shows no conversion, or the yield is extremely low. What are the first things I should check regarding the catalyst?
A1: When a cross-coupling reaction fails, a systematic check of the catalyst system and reaction environment is the most effective approach.
Catalyst Activity: The most common issue is the deactivation of the active Pd(0) catalyst. Oxygen is a primary culprit, as it can oxidize the active Pd(0) to an inactive Pd(II) species.[1][2] Ensure your solvents are rigorously degassed and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1]
Precatalyst Activation: Many common catalysts, like Pd(OAc)₂, are stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) form.[2] If this reduction is inefficient, the concentration of the active catalyst will be too low. Consider using a more easily reduced precatalyst or a direct Pd(0) source like Pd₂(dba)₃.[2]
Ligand Integrity: Phosphine ligands, which are essential for stabilizing the catalyst and facilitating the reaction, are highly susceptible to oxidation.[1] Use fresh ligands or those that have been stored carefully under an inert atmosphere.
Initial Catalyst Loading: While low catalyst loadings (e.g., <1 mol%) are desirable for process efficiency, they may be insufficient for a challenging substrate. For initial trials, increasing the catalyst loading to 2-5 mol% can help determine if the catalytic cycle is viable before further optimization.[2]
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition. The active, soluble Pd(0) complex is aggregating into inactive, insoluble metallic palladium.[2]
Cause: This often happens when the ligand is not effectively stabilizing the palladium center, or if the reaction temperature is too high, causing ligand dissociation.[1][2] The large, sterically demanding nature of the anthraisoxazolone core might require a specific ligand architecture for effective stabilization.
Solution:
Ligand Choice: The ligand is critical. Consider screening a panel of ligands with varying steric bulk and electronic properties. For challenging aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to facilitate oxidative addition and stabilize the catalyst.[2]
Temperature Control: High temperatures can accelerate both the desired reaction and catalyst decomposition.[2] Try running the reaction at the lowest temperature that still provides a reasonable rate. It may be beneficial to lower the temperature and extend the reaction time.[1]
Inert Atmosphere: As mentioned, oxygen can degrade the catalyst and ligands, leading to the formation of palladium black.[1] Ensure your reaction setup is rigorously free of air.
Q3: Can I simply increase the catalyst load to improve a low-yield reaction?
A3: While increasing the catalyst loading can sometimes overcome issues in a sluggish reaction to achieve conversion, it is not a universal solution and can introduce new problems.[2] It should be used as a diagnostic tool rather than a final optimization step.
Pros: It can help push a difficult reaction forward, confirming that the chosen reagents are compatible.
Cons:
Increased Side Reactions: Higher catalyst concentrations can sometimes promote undesired side reactions.
Purification Challenges: Removing higher levels of residual palladium from the final product can be difficult and is a critical concern in pharmaceutical development.[3]
Cost: Palladium catalysts and advanced ligands are expensive, making high loadings impractical for large-scale synthesis.
A more robust approach is to first optimize other parameters like ligand, solvent, base, and temperature before settling on the final catalyst load.
Troubleshooting Guide: Systematic Optimization of Catalyst Loading
When simple fixes are not enough, a more systematic approach is required. This guide provides a logical workflow for optimizing catalyst loading for reactions with 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Problem 1: Consistently Low Yield (<50%) Despite Basic Checks
If initial troubleshooting fails, the issue likely lies with a fundamental mismatch between the catalyst system and the substrate or suboptimal reaction conditions.
The reactivity of aryl bromides in cross-coupling reactions is highly dependent on the electronic and steric environment. The 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one substrate is a large, electron-deficient system. The key steps in the catalytic cycle—oxidative addition of the aryl bromide to the Pd(0) center and subsequent reductive elimination—are profoundly influenced by the choice of ligand, solvent, and base.[4][5] A low yield suggests one of these steps is inefficient.
The following diagram outlines a systematic approach to identifying the bottleneck.
Caption: Systematic workflow for troubleshooting low-yield cross-coupling reactions.
Protocol 1: Ligand and Solvent Screening
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2 equiv).
Catalyst/Ligand Addition: In separate stock solutions, prepare the Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a panel of ligands (4.4 mol%). Common choices for difficult aryl bromides include bulky biarylphosphine ligands.[2]
Solvent Addition: Add the chosen solvent (e.g., Toluene, Dioxane, DMF) to each vial. Ensure the solvent is anhydrous and degassed.[1]
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).[6]
Analysis: After a set time (e.g., 12 hours), cool the reactions and analyze a small aliquot from each by LC-MS or ¹H NMR to determine conversion.[2] This will identify the most promising ligand/solvent combination.
Problem 2: Significant Side Product Formation
Even with good conversion, side reactions can dramatically lower the isolated yield of the desired product.
For Suzuki couplings, a common side reaction is protodeboronation of the boronic acid coupling partner, especially under harsh basic conditions or in the presence of water.[2] For Buchwald-Hartwig aminations, side reactions can be more complex. In the context of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, another possibility is reaction at the isoxazole ring itself, which is known to be labile under certain conditions.[7][8]
Optimize Base: The strength and solubility of the base are critical.[2] For sensitive substrates, a weaker base (e.g., K₂CO₃) may be preferable to a very strong one (e.g., NaOtBu), even if it requires a slightly higher temperature.
Anhydrous Conditions: Rigorously exclude water from the reaction to minimize hydrolysis of starting materials or intermediates.[9] Use anhydrous solvents and dry reagents thoroughly.
Temperature Control: Lowering the reaction temperature can often favor the desired kinetic product over undesired thermodynamic side products.[10]
Catalyst Loading: Unnecessarily high catalyst loading can sometimes accelerate side reactions. Once optimal conditions are found, try to reduce the catalyst loading to the minimum required for efficient conversion.
A systematic approach is to create a small design of experiments (DoE) to map the reaction landscape.
Run
Catalyst Loading (mol%)
Temperature (°C)
Base
Desired Product Yield (%)
Major Side Product (%)
1
2.0
80
K₃PO₄
65
15
2
2.0
100
K₃PO₄
75
20
3
1.0
100
K₃PO₄
72
18
4
2.0
80
K₂CO₃
55
5
5
1.0
90
K₃PO₄
85
<5
Table 1: Example optimization table for minimizing side product formation while maximizing yield.
General Catalytic Cycle and Key Control Points
Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates a generic catalytic cycle for palladium-catalyzed cross-coupling, highlighting points where catalyst loading and conditions are critical.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Key Optimization Points in the Cycle:
Active Pd(0) Formation: The concentration of the active catalyst is directly proportional to the initial loading, but is diminished by deactivation.[1][2] Action: Ensure a strictly inert atmosphere and use fresh, high-purity ligands.[1]
Oxidative Addition: This is often the rate-limiting step, especially for less reactive aryl bromides. Action: Use bulky, electron-rich ligands to promote this step.[2] If the reaction is slow, a moderate increase in temperature or catalyst loading may be necessary.
Reductive Elimination: This step forms the desired C-C or C-N bond and regenerates the catalyst. Action: The ligand also influences this step. A ligand that is too bulky can sometimes hinder reductive elimination. This is why ligand screening is crucial.
By systematically addressing each potential point of failure—from catalyst activation to the core steps of the catalytic cycle—researchers can effectively troubleshoot and optimize reactions involving the 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one core, leading to higher yields, cleaner reactions, and more efficient drug discovery workflows.
References
BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
Kasirajan, R., & Khan, F. N. (2020).
Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
Pawar, G. T., Gadekar, S., Arbad, B. R., & Lande, M. (n.d.). Optimization of catalyst loading with different solvents for the synthesis of 3a.
BenchChem Technical Support Team. (2025). troubleshooting side reactions in 5(4H)-oxazolone synthesis. BenchChem.
BenchChem Technical Support Team. (n.d.).
Optimization of the oxazole synthesis using the pre-catalyst 3a. a,b. (n.d.).
MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
Cross-Coupling Reactions Guide. (n.d.).
MacKinnon, S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
Durham E-Theses. (n.d.). metal-catalysed cross-coupling reactions of nitrogen heterocycles.
Khlebnikov, A. F. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
Gornostaev, L. M., et al. (2000). Amination of anthra[1,9-cd:5,10-c,d,]bisisoxazole by alkylamines. ARKIVOC.
handling and long-term stability of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Technical Support Center: 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one Welcome to the technical resource guide for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. This document provides in-depth guidance on the handling, lon...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Welcome to the technical resource guide for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one. This document provides in-depth guidance on the handling, long-term stability, and troubleshooting for researchers, scientists, and drug development professionals. The information is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Section 1: Compound Identification and Properties
Q1: What is 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one?
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a complex heterocyclic molecule. Its structure is built upon a polycyclic aromatic hydrocarbon (PAH) core, specifically anthracene, which is fused with an isoxazole ring. The "6-one" designation indicates a ketone group at position 6. Two bromine atoms are substituted at positions 3 and 5, which significantly influences the compound's reactivity and electronic properties. This scaffold is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors.[1]
Below is a diagram illustrating the key functional components of the molecule that are critical to its handling and stability.
Caption: Key structural features influencing stability and reactivity.
Section 2: Safety, Handling, and Storage
This section addresses the most common questions regarding the safe handling and optimal storage of the compound. The guidance is based on safety data sheets for structurally similar and hazardous compounds.
Q2: What are the primary hazards associated with this compound?
While a specific safety data sheet for this exact molecule is not publicly available, data from closely related brominated aromatic compounds indicate several potential hazards.[2]
Skin Irritation: May cause skin irritation upon contact.[2]
Eye Irritation: Can cause serious eye irritation.[2]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
The core structure, anthracene, is a polycyclic aromatic hydrocarbon (PAH). Some PAHs are considered potential carcinogens, and it is prudent to handle all derivatives with care to minimize exposure.[3][4]
Q3: What Personal Protective Equipment (PPE) is required for handling?
A comprehensive PPE strategy is essential to mitigate the risks outlined above.
To protect against dust particles and splashes that can cause serious eye irritation.
Body Protection
A standard laboratory coat is required. For handling larger quantities, consider impervious clothing.[5]
To protect skin and clothing from contamination.
Respiratory
Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid breathing dust.[2]
To prevent inhalation of dust, which may cause respiratory irritation.
Q4: What are the optimal long-term storage conditions?
Proper storage is critical for maintaining the chemical integrity and shelf-life of the compound.
Temperature: Store in a cool, dry place. Some suppliers of related compounds recommend storage at -10°C for maximum stability.[6]
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[2]
Light: Protect from light. The anthracene core and isoxazole ring are both potentially photosensitive.[3][7] Store in an amber vial or a container wrapped in aluminum foil.
Location: Store in a locked, designated cabinet or area accessible only to authorized personnel.[2]
Section 3: Stability and Degradation Troubleshooting
The stability of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is influenced by several factors. Understanding these can help you troubleshoot unexpected experimental results.
Q5: My experiment gave inconsistent results. Could the compound have degraded?
Yes, degradation is a plausible cause for inconsistency. The two primary points of instability are the isoxazole ring and the anthracene core.
Photodegradation: The isoxazole N-O bond is known to be labile and can undergo light-activated ring opening.[7] This is a significant stability concern. Similarly, the anthracene core can undergo photo-oxidation. Initial signs of degradation often include a change in color (e.g., yellowing or browning) of the solid or solution.
Chemical Degradation: The isoxazole ring can be cleaved by certain nucleophiles, such as primary and secondary amines, which can lead to a mixture of colored, quinoid-type products.[8][9] The compound is also incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Q6: I observe a new, unexpected spot on my TLC plate after my reaction. What could it be?
An unexpected spot often indicates a side reaction or degradation. Given the compound's structure, a likely cause is the cleavage of the isoxazole ring. This type of reaction can occur if your reaction mixture contains strong nucleophiles (like amines) or if the reaction was performed under harsh pH or temperature conditions.[9] The resulting products would have different polarities and thus different Rf values on a TLC plate.
Q7: How can I check the purity and integrity of my compound stock?
Before starting a critical experiment, especially after long-term storage, it is wise to verify the compound's integrity.
Caption: Workflow for assessing compound purity and stability.
Recommended Protocol: Preparing a Stock Solution
To minimize degradation, stock solutions should be prepared fresh. If storage is necessary, follow these steps:
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
Weigh the desired amount of compound in a fume hood, minimizing exposure to ambient light.
Dissolve the solid in an appropriate anhydrous solvent (e.g., DMSO, DMF, Dichloromethane). Use sonication if necessary to aid dissolution.
Aliquot the stock solution into smaller, single-use volumes in amber glass vials.
Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing tightly.
Store at -20°C or -80°C, protected from light.
For use, thaw a single aliquot and do not subject the remaining stock to repeated freeze-thaw cycles.
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
Safety Data Sheet - MedchemExpress.com. MedchemExpress.
Safety Data Sheet - Angene Chemical. Angene Chemical.
Reactions of 3(5)-Halogeno-6-oxo-6H-anthra(1,9-cd)isoxazoles with Arylthiols.
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. Journal of Saudi Chemical Society.
Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromin
Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones.
Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modific
Amination of anthra[1,9-cd:5,10-c,d,]bisisoxazole by alkylamines. Arkivoc.
The reaction of Anthra[1,9 -5,10-cd;d'c']diisoxazole with amines. Arkivoc.
Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.
Technical Support Center: Resolving HPLC Co-Elution for 3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is designed for analytical scientists and drug development professionals struggling to achieve baseline resolution for 3,5-dibromo-6H-anthra[1,9...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is designed for analytical scientists and drug development professionals struggling to achieve baseline resolution for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one . Due to the highly rigid, planar, and halogenated nature of this polycyclic aromatic compound, standard reversed-phase methodologies often fail, leading to critical co-elution with synthetic precursors or positional isomers.
Below, you will find a diagnostic workflow, mechanistic FAQs, and a self-validating experimental protocol to systematically eliminate co-elution.
Diagnostic Workflow: Identifying and Resolving Co-Elution
Diagnostic workflow for resolving HPLC co-elution in halogenated polycyclic aromatics.
Troubleshooting FAQs: The Mechanistic "Why"
Q1: Why does 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one co-elute with its synthetic precursors on a standard C18 column?A1: The synthesis of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one involves the1 of 1-amino-2,4-dibromoanthraquinone[1]. Both the final product and the unreacted precursor are highly rigid, planar, and lipophilic. Standard C18 (octadecylsilane) columns separate analytes primarily based on hydrophobic partitioning. Because the hydrophobic footprint of these two molecules is nearly identical, a C18 phase lacks the geometric and electronic selectivity required to differentiate them, resulting in co-elution.
Q2: Which stationary phase should I use to resolve these halogenated aromatic impurities?A2: To resolve positional isomers and structurally similar halogenated aromatics, you must utilize a stationary phase that offers orthogonal selectivity, such as a 2[2]. A PFP column is particularly effective for 3[3]. It provides multiple retention mechanisms beyond hydrophobicity:
π−π
interactions between the electron-deficient fluorinated ring and the electron-rich anthraquinone core, dipole-dipole interactions, and strict shape selectivity. These secondary interactions easily distinguish the subtle electronic differences caused by the dibromo substituents.
Q3: How do I adjust my mobile phase to maximize the selectivity of a PFP column?A3: When using a PFP or Phenyl-Hexyl column to exploit
π−π
interactions, you should swap Acetonitrile (ACN) for Methanol (MeOH) as your organic modifier. Acetonitrile contains a carbon-nitrogen triple bond, making it a
π
-electron proton acceptor. This allows ACN to compete with your analyte for the
π
electrons on the stationary phase, effectively masking the column's unique selectivity. Methanol is protic and lacks
π
electrons, allowing the
π−π
interactions between the 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one and the PFP phase to dominate the separation.
Q4: How can I verify that the peak is actually co-eluting and not just tailing due to secondary interactions?A4: A co-eluting peak often masquerades as a broad or tailing peak. To confirm true co-elution, utilize a Diode Array Detector (DAD) to perform a 4[4]. The DAD collects hundreds of UV spectra across the width of the peak. If the peak is pure, the spectra at the leading edge, apex, and tailing edge will perfectly overlay. If the software detects spectral variance (e.g., a match factor below 990), it indicates that two distinct compounds with different UV absorbance profiles are exiting the column simultaneously[4].
Experimental Protocol: Orthogonal Method Development
Objective: Achieve baseline resolution (
Rs>1.5
) for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one and its synthetic impurities through a self-validating workflow.
Utilize a Diode Array Detector (DAD) to extract UV spectra at the leading edge, apex, and tailing edge of the suspect peak[4].
Evaluate the spectral match factor. If the spectra do not perfectly overlay, true co-elution is mathematically confirmed, validating the need for method redevelopment[4].
Step 2: Stationary Phase Substitution
Remove the C18 column and install a Pentafluorophenyl (PFP) column of equivalent dimensions (e.g., 150 x 4.6 mm, 3 µm)[2].
Causality Check: The fluorinated ring offers shape selectivity and dipole interactions critical for resolving the rigid, dibromo-substituted anthraquinone core[3].
Step 3: Mobile Phase Modifier Swap
Purge the HPLC system and replace Acetonitrile (ACN) with Methanol (MeOH) as the organic modifier (Mobile Phase B).
Prepare Mobile Phase A as LC-MS grade Water with 0.1% Formic Acid to suppress residual silanol ionization and maintain a consistent pH[2].
Causality Check: ACN is a
π
-electron proton acceptor that masks
π−π
interactions. MeOH is protic and allows the critical
π−π
interactions to drive the separation.
Causality Check: Lowering the temperature enhances enthalpic
π−π
interactions, which are typically weakened at higher temperatures, thereby increasing the retention and separation of structurally similar isomers.
Perform the injection and calculate the resolution (
Rs
) between the main peak and impurities to ensure
Rs>1.5
.
References
Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis.National Institutes of Health (PMC).
NucleoShell - HPLC.Dr. Maisch / HPLC.eu.
Technical Support Center: Optimal Separation of Trimethylphenol Isomers by HPLC.Benchchem.
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!PharmaCores.
Co-Elution: How to Detect and Fix Overlapping Peaks.Axion Labs (YouTube).
A Comparative Guide to 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one and Other Anthraisoxazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one and other notable anthraisoxazole derivatives, with a particular f...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one and other notable anthraisoxazole derivatives, with a particular focus on their potential as enzyme inhibitors and anticancer agents. By synthesizing available data and outlining key experimental protocols, this document serves as a valuable resource for researchers navigating the chemical space of this promising class of compounds.
Introduction to Anthraisoxazole Derivatives
The isoxazole motif is a privileged scaffold in medicinal chemistry, present in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When fused to an anthraquinone-like core, as in the 6H-anthra[1,9-cd]isoxazol-6-one skeleton, a unique chemical entity with potential for targeted therapies emerges. These derivatives have recently garnered significant attention as potent inhibitors of histone methyltransferases, particularly G9a, an enzyme implicated in oncogenesis.[3][4]
Spotlight on 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one: A Candidate for Exploration
While specific experimental data for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is not extensively available in peer-reviewed literature, its structure suggests intriguing possibilities based on established structure-activity relationships (SAR) within this class. The presence of two bromine atoms, which are bulky and electron-withdrawing, at positions 3 and 5 of the anthraisoxazole core is anticipated to significantly influence its physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic parameters.[5]
A Potent Comparator: CPUY074020
A key comparator for understanding the potential of the dibromo- derivative is CPUY074020, a standout compound from the 6H-anthra[1,9-cd]isoxazol-6-one series.[6][7] CPUY074020 has demonstrated potent inhibitory activity against the histone methyltransferase G9a, an enzyme that plays a crucial role in epigenetic regulation and is a validated target in oncology.[3][4]
This table highlights the known data for CPUY074020 and the predicted activity for the dibromo- derivative based on its structural similarity.
Structure-Activity Relationship (SAR) Insights
The development of potent G9a inhibitors from the 6H-anthra[1,9-cd]isoxazol-6-one scaffold has been guided by extensive SAR studies.[1][6] The core scaffold itself was identified through shape-based virtual screening as a promising starting point for G9a inhibition.[6]
The substitution pattern on the anthraisoxazole ring system is critical for activity. For instance, the modifications leading to CPUY074020 were designed to optimize interactions within the G9a active site.[6] The introduction of bromine atoms in the 3,5-dibromo derivative could potentially enhance binding affinity through halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein stability. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols
To facilitate the direct comparison of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one with CPUY074020 and other analogues, detailed experimental protocols are provided below.
Synthesis of 6H-anthra[1,9-cd]isoxazol-6-one Derivatives
The synthesis of the 6H-anthra[1,9-cd]isoxazol-6-one core generally involves the cyclization of a corresponding 1-amino-9,10-anthraquinone precursor. The introduction of substituents, such as bromine, can be achieved through electrophilic aromatic substitution on the anthraquinone starting material or a later-stage intermediate. The specific synthesis of CPUY074020 involves a multi-step sequence starting from commercially available materials.[6]
Workflow for the Synthesis of Anthraisoxazole Derivatives
Caption: Generalized synthetic workflow for 6H-anthra[1,9-cd]isoxazol-6-one derivatives.
In Vitro G9a Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against the G9a histone methyltransferase.
Materials:
Recombinant human G9a enzyme
Histone H3 (1-21) peptide substrate
S-adenosyl-L-methionine (SAM) as a methyl donor
A suitable assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)
Detection reagents (e.g., a fluorescently labeled antibody recognizing the methylated product)
Test compounds (dissolved in DMSO)
384-well microplates
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
Add the G9a enzyme, histone H3 peptide substrate, and assay buffer to the wells of the microplate.
Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Initiate the reaction by adding SAM to all wells.
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
Stop the reaction by adding a stopping solution.
Add the detection reagents and incubate as per the manufacturer's instructions.
Read the fluorescence signal on a suitable plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Workflow for G9a Inhibition Assay
Caption: Step-by-step workflow for the in vitro G9a inhibition assay.
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.[8][9][10]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The 6H-anthra[1,9-cd]isoxazol-6-one scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential applications in oncology. While 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one remains a compound of high interest for which further investigation is warranted, the well-characterized derivative CPUY074020 serves as a valuable benchmark for its potent G9a inhibitory and anti-proliferative activities. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, elucidating the structure-activity relationships within this exciting class of molecules and paving the way for the discovery of new therapeutic agents.
References
Chen, L., et al. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102-6108.
Dandia, A., et al. (2013). A green and efficient protocol for the synthesis of novel spiro[indole-isoxazole] derivatives and their antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899-4903.
Mehellou, Y., & De Clercq, E. (2010). Twenty-five years of acyclic nucleoside phosphonates: a fascinating journey from the test tube to the clinic. Journal of Medicinal Chemistry, 53(15), 5414-5429.
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Pawar, S. S., & Rindhe, S. S. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Yuan, Y., et al. (2012). G9a is a novel transcriptional co-repressor for the master regulator of hematopoiesis PU.1. Journal of Biological Chemistry, 287(14), 10831-10839.
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
A Comparative Guide to HPLC Method Validation for Purity Assessment of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control measure; it is a cornerstone of drug safety and efficacy. This guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control measure; it is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity determination of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, a novel heterocyclic compound with significant therapeutic potential. We will explore the experimental rationale behind each validation parameter, present comparative data, and discuss alternative analytical techniques, all while adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
The purity of an API directly impacts its safety and effectiveness. Therefore, a robust and validated analytical method is paramount for accurately quantifying the API and its potential impurities.[4][5] HPLC stands as the gold standard for this purpose due to its high resolution, sensitivity, and precision in separating and quantifying components within a mixture.[5][6]
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for establishing a scientifically sound and regulatory-compliant HPLC method for purity analysis.
The Criticality of a Validated HPLC Method
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[1][7][8] For the purity assessment of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, this means the HPLC method must be proven to be specific, linear, accurate, precise, and robust. These parameters ensure that the method can reliably distinguish the API from its impurities and degradation products, and that the results are consistently accurate over time and across different laboratory conditions.[9]
The validation process follows the principles outlined in the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2][3]
HPLC Method Validation Workflow
The validation of an HPLC method is a systematic process. The following diagram illustrates the logical flow of the validation parameters.
Caption: Workflow for HPLC Method Validation.
I. Specificity: Ensuring Unambiguous Identification
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12][13][14] For a purity method, this is arguably the most critical parameter.
Experimental Protocol: Forced Degradation Studies
To demonstrate specificity, forced degradation (stress testing) studies are conducted.[15][16][17] These studies involve subjecting the 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one API to harsh conditions to intentionally generate degradation products.[15][17] The goal is to show that the analytical method can separate the main peak (the API) from any peaks corresponding to these degradation products.[17]
Step-by-Step Protocol:
Prepare Stock Solution: Prepare a stock solution of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one in a suitable solvent (e.g., acetonitrile/water).
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[15]
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[15]
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[15]
Thermal Degradation: Expose the solid API to 80°C for 48 hours.[15]
Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.[15]
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Data Presentation: Peak Purity Analysis
The results of the forced degradation studies are typically evaluated using a Diode Array Detector (DAD) to assess peak purity.
Stress Condition
% Degradation
Resolution (API vs. Closest Impurity)
Peak Purity Angle
Peak Purity Threshold
Acid Hydrolysis
15.2%
2.1
0.123
0.250
Base Hydrolysis
8.5%
1.8
0.156
0.250
Oxidation
12.1%
2.5
0.110
0.250
Thermal
5.3%
> 2.0
0.135
0.250
Photolytic
9.8%
1.9
0.142
0.250
Interpretation: The data demonstrates that the HPLC method can effectively separate the API from its degradation products, with resolution values greater than 1.5. The peak purity angle being less than the threshold indicates that the main peak is spectrally pure and not co-eluting with any impurities.
II. Linearity and Range: Proportionality of Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[9][18][19] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7][18][19]
Experimental Protocol: Calibration Curve
Step-by-Step Protocol:
Prepare Standard Solutions: Prepare a series of at least five standard solutions of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one at different concentrations, typically ranging from the reporting threshold for impurities to 120% of the specification limit.[2][3][9][18][20]
Injection and Analysis: Inject each standard solution in triplicate into the HPLC system.
Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.[18]
Data Presentation: Linearity Curve and Statistical Analysis
Concentration (µg/mL)
Mean Peak Area (n=3)
0.5
12543
1.0
25102
5.0
124890
10.0
250123
20.0
499876
Linear Regression Analysis:
Correlation Coefficient (r²): 0.9995
Slope: 24985
Y-intercept: 150
Interpretation: A correlation coefficient (r²) greater than 0.999 indicates a strong linear relationship between concentration and peak area.[18] This confirms that the method is linear over the specified range.
III. Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[9][21] It is typically determined by spiking a placebo (a mixture of all the formulation components except the API) with a known amount of the API and calculating the percent recovery.[9]
Experimental Protocol: Recovery Studies
Step-by-Step Protocol:
Prepare Spiked Samples: Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.[9][12][21][22]
Analysis: Analyze each spiked sample in triplicate.
Calculate Recovery: Calculate the percentage of the API recovered from each sample.
Data Presentation: Accuracy Results
Concentration Level
Amount Spiked (µg/mL)
Amount Recovered (µg/mL, mean of 3)
% Recovery
80%
8.0
7.95
99.4%
100%
10.0
10.02
100.2%
120%
12.0
11.92
99.3%
Interpretation: The percent recovery values are within the typical acceptance criteria of 98-102% for an assay, demonstrating the accuracy of the method.[22]
IV. Precision: Reproducibility of Results
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7][9] It is usually evaluated at two levels: repeatability and intermediate precision.[7][21]
Experimental Protocol: Repeatability and Intermediate Precision
Repeatability (Intra-assay precision):
Analyze a minimum of six replicate samples of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[7]
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[21]
Data Presentation: Precision Results
Parameter
Analyst 1, Day 1 (Peak Area)
Analyst 2, Day 2 (Peak Area)
Injection 1
250123
251098
Injection 2
250567
250876
Injection 3
249876
251234
Injection 4
250345
250999
Injection 5
250789
251154
Injection 6
249990
250789
Mean
250281.7
251025.0
Standard Deviation
365.4
173.2
%RSD
0.15%
0.07%
Interpretation: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision is well below the typical acceptance criterion of 2%, indicating that the method is precise.[22]
V. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated.[23][24][25] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[7][23][24]
Experimental Protocol: Signal-to-Noise Ratio or Calibration Curve Method
Signal-to-Noise (S/N) Ratio:
Prepare a series of dilute solutions of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[23]
Calibration Curve Method:
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[26][27]
LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[26][27]
Data Presentation: LOD and LOQ Values
Parameter
Value (µg/mL)
LOD
0.05
LOQ
0.15
Interpretation: These values establish the lower limits of the method's capabilities, which is crucial for the accurate quantification of low-level impurities.
VI. Robustness: Reliability Under Varied Conditions
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[28][29] This provides an indication of its reliability during normal usage.[29]
Experimental Protocol: Deliberate Variation of Parameters
Deliberately vary each parameter within a small, predefined range.[28][30]
Analyze the system suitability parameters (e.g., resolution, tailing factor) under each varied condition.
Data Presentation: Robustness Study Results
Parameter Varied
Variation
Resolution
Tailing Factor
Flow Rate (mL/min)
0.9
2.0
1.1
1.1
1.9
1.2
Column Temperature (°C)
28
2.1
1.1
32
1.9
1.2
Mobile Phase % Organic
+/- 2%
1.8
1.3
Interpretation: The system suitability parameters remain within acceptable limits despite the small variations in the method parameters, demonstrating the robustness of the method.[28]
VII. System Suitability: Ensuring System Performance
System suitability testing is an integral part of any analytical procedure.[31][32][33] It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.[34][32][33]
Experimental Protocol: System Suitability Injections
Step-by-Step Protocol:
Prepare a system suitability solution containing the API and a known impurity.
Inject the solution multiple times (typically 5-6) before starting the sample analysis.[31]
Evaluate the system suitability parameters against predefined acceptance criteria.[31]
Data Presentation: System Suitability Acceptance Criteria
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
> 2000
Resolution
> 1.5
%RSD of Peak Area (n=5)
≤ 2.0%
Interpretation: Meeting these criteria confirms that the HPLC system is suitable for the intended analysis.[31]
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or may be more suitable for specific types of impurities.[6]
Technique
Principle
Advantages
Disadvantages
Application for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Lower sensitivity for some compounds, reproducibility can be a challenge.
A potential orthogonal technique for confirming purity results.
Logical Relationship Between Validation Parameters
The validation parameters are interconnected, forming a self-validating system.
Caption: Interrelation of HPLC Validation Parameters.
Conclusion
The validation of an HPLC method for the purity determination of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a rigorous and multifaceted process that is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a comprehensive overview of the key validation parameters, including detailed experimental protocols and data interpretation. By following the principles outlined herein and adhering to regulatory guidelines such as ICH Q2(R1), researchers and drug development professionals can establish a robust and reliable HPLC method that will withstand scientific and regulatory scrutiny. The comparison with alternative analytical techniques highlights the central role of HPLC in purity analysis while also acknowledging the value of orthogonal methods for comprehensive characterization. Ultimately, a well-validated analytical method is a critical asset in the journey of a new chemical entity from the laboratory to the patient.
References
assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]
Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Retrieved from [Link]
HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
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Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
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ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
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LCGC International. (2025, November 27). Robustness Tests. Retrieved from [Link]
PHARMAZONE. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]
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Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
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ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. Retrieved from [Link]
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ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
PHARMAZONE. (2018, May 11). Method categories according to the ICH Q2(R1). Retrieved from [Link]
ResolveMass Laboratories. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Retrieved from [Link]
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Scribd. (n.d.). HPLC Method Validation Guidelines. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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LCGC International. (2025, November 26). The Limit of Detection. Retrieved from [Link]
PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]
A Predictive Guide to the Site-Selective Functionalization of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one presents a versatile platform for the development of...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one presents a versatile platform for the development of novel therapeutic agents and functional materials. The presence of two chemically distinct bromine atoms offers the potential for sequential and site-selective functionalization, enabling the generation of diverse molecular architectures. This guide provides a comprehensive analysis of the predicted comparative reactivity of the halogens at the C3 and C5 positions, grounded in fundamental principles of organic chemistry and supported by data from analogous systems. We further present detailed experimental protocols to empirically validate these predictions.
The 6H-anthra[1,9-cd]isoxazol-6-one core is a key pharmacophore in various biologically active molecules, including G9a inhibitors for potential anticancer applications.[1] The ability to selectively modify this scaffold at the C3 and C5 positions is therefore of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies.
Molecular Architecture and Predicted Reactivity Hotspots
The reactivity of the bromine atoms at the C3 and C5 positions is governed by a combination of electronic and steric effects imparted by the fused aromatic system and the isoxazole moiety.
Caption: Workflow for the comparative nucleophilic aromatic substitution experiment.
Step-by-Step Procedure:
To a solution of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1.0 equiv) in DMSO, add morpholine (1.2 equiv) and K₂CO₃ (2.0 equiv).
Heat the reaction mixture to 120 °C and stir for 12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour into water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the isomeric mono-substituted products.
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the ratio of substitution at C3 and C5.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This experiment will assess the relative reactivity of the C-Br bonds towards palladium-catalyzed C-C bond formation.
[2][3]
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
To a degassed solution of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1.0 equiv) in a mixture of toluene and water, add phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).
Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8 hours.
Monitor the reaction by TLC or LC-MS.
After cooling, dilute the reaction with water and extract with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the residue by flash chromatography to isolate the mono-arylated products.
Analyze the product mixture by ¹H NMR and LC-MS to quantify the isomeric ratio.
This protocol will investigate the site-selectivity of C-N bond formation, a reaction of high importance in medicinal chemistry.
[4]
Caption: Workflow for the comparative Buchwald-Hartwig amination experiment.
Step-by-Step Procedure:
In a glovebox, combine 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOt-Bu (1.4 equiv) in a reaction vessel.
Add anhydrous toluene, followed by aniline (1.2 equiv).
Seal the vessel and heat the mixture to 100 °C for 16 hours.
Monitor the reaction progress by LC-MS.
After completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
Concentrate the filtrate and purify the crude product by column chromatography.
Determine the isomeric ratio of the mono-aminated products by ¹H NMR and LC-MS analysis.
Conclusion
The 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one scaffold holds significant promise for the development of novel functional molecules. This guide provides a predictive framework for the comparative reactivity of the C3 and C5 bromine atoms, suggesting that the C3 position is the more likely site for initial functionalization in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The detailed experimental protocols provided herein offer a clear path for researchers to validate these predictions and unlock the full synthetic potential of this versatile building block. The insights gained from such studies will be invaluable for the rational design of new compounds with tailored properties for applications in drug discovery and materials science.
References
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Zhang, Y., et al. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102-6108.
Bosch, E., et al. (2024). Preference in the Type of Halogen Bonding Interactions within Co-Crystals of Anthraquinone with a Pair of Isosteric Perhalobenzenes. Crystals, 14(4), 302.
Ohta, E., et al. (2019). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Beilstein Journal of Organic Chemistry, 15, 2736-2741.
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Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2943.
Patil, S. B., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impact Factor, 11(6), 1-7.
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Matyugina, E., & Samoshin, V. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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A Prospective Benchmarking Guide: Evaluating 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one in Modern Catalytic Amination
Abstract The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The quest for novel, efficient, and versatile r...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The quest for novel, efficient, and versatile reagents and catalysts for these transformations is perpetual. This guide introduces 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, a structurally intriguing and potentially reactive scaffold, as a candidate for investigation in catalytic amination reactions. While this specific molecule has not been documented in the context of C-N bond formation, its dibromo-aromatic nature suggests its potential as a substrate in established catalytic cycles. This document provides a comprehensive framework for benchmarking its performance against current state-of-the-art catalytic amination methodologies, namely the Buchwald-Hartwig amination and the Ullmann condensation. We present a detailed, hypothetical experimental protocol, comparative data frameworks, and a discussion of the potential advantages and challenges, thereby offering a roadmap for its evaluation.
Introduction: The Imperative for Advanced Catalytic Amination
Catalytic amination reactions, which form C-N bonds from aryl halides or related electrophiles and amines, are indispensable tools for drug development and the synthesis of functional organic materials.[1][] The prevalence of the aniline substructure in pharmaceuticals underscores the importance of robust and scalable amination methods. Historically, methods for C-N bond formation were often harsh and limited in scope. However, the advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, and the revitalization of copper-catalyzed Ullmann-type reactions have revolutionized this field.[1][3][4]
These modern methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.[5][6] The efficiency of these reactions is heavily reliant on the interplay between the metal catalyst, the ligand, the base, and the solvent system.[7] The continuous development of new ligands and catalyst systems aims to further expand the utility of these reactions, particularly for challenging substrates.[8]
This guide proposes the investigation of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one as a novel substrate in this context. While its application in this area is unexplored, its rigid, planar structure and two reactive bromine atoms present an interesting platform for sequential or selective amination, potentially leading to novel dye molecules, electronic materials, or pharmaceutical intermediates. The anthra[1,9-cd]isoxazol-6-one core is also of interest due to the biological activity found in related anthra[1,9-cd]pyrazol-6(2H)-one derivatives, which have been explored as potential anticancer agents.[9][10]
Current Benchmarks in Catalytic Amination
A thorough evaluation of a new substrate requires comparison against well-established and high-performing methods. The two primary benchmarks for this investigation are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation.[1][11] Its success lies in the development of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Catalyst System: Typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[12]
Reaction Conditions: Generally requires a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) and an aprotic solvent (e.g., toluene, THF, dioxane).[11]
Advantages: High yields, broad substrate scope (including aryl chlorides), and good functional group tolerance.[1][6]
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed amination reaction that has seen a resurgence with the development of modern ligand systems.[3][4][13][14] While traditionally requiring harsh conditions, recent advancements have enabled milder and more efficient transformations.
Catalyst System: Typically involves a copper(I) salt (e.g., CuI) and a ligand, often a diamine or an amino acid derivative.[3][15]
Reaction Conditions: Often requires higher temperatures than the Buchwald-Hartwig reaction and can be performed in polar aprotic solvents (e.g., DMF, NMP) or even water.[3][15]
Advantages: Lower cost of the copper catalyst compared to palladium, and effectiveness for certain classes of substrates, particularly N-heterocycles.[3][13]
Proposed Experimental Framework for Benchmarking
To objectively evaluate the performance of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, a head-to-head comparison with a standard aryl dibromide, such as 1,4-dibromobenzene, is proposed. This will be tested against a state-of-the-art Buchwald-Hartwig protocol.
Experimental Workflow
The proposed workflow is designed to systematically assess the reactivity of the target compound and compare it to a known substrate under identical conditions.
Figure 1. Proposed experimental workflow for benchmarking amination reactions.
Detailed Experimental Protocol: A Hypothetical Case Study
Objective: To compare the yield and reaction rate of the mono-amination of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one and 1,4-dibromobenzene with morpholine using a standard Buchwald-Hartwig protocol.
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
Add the aryl bromide (1.0 mmol) to the tube.
Add anhydrous toluene (5 mL).
Add morpholine (1.2 mmol).
Seal the tube and place it in a preheated oil bath at 100 °C.
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing by LC-MS.
After 24 hours, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Calculate the isolated yield.
Data Presentation for Comparative Analysis
The results of these experiments should be tabulated for clear and objective comparison. The following tables present a hypothetical framework for data presentation.
Table 1: Performance Comparison for Mono-Amination with Morpholine
Aryl Bromide
Catalyst Loading (mol%)
Base
Temp (°C)
Time (h)
Yield (%) [a]
1,4-dibromobenzene (Control)
1.0
NaOtBu
100
8
95
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
1.0
NaOtBu
100
24
TBD
[a] Isolated yield of the mono-aminated product. TBD = To Be Determined.
Mechanistic Considerations and Potential Challenges
The catalytic cycle for the amination of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one is expected to follow the general mechanism of the Buchwald-Hartwig reaction.
Figure 2. General catalytic cycle for the Buchwald-Hartwig amination.
Potential Challenges:
Steric Hindrance: The anthra-isoxazole core is significantly more sterically demanding than a simple benzene ring. This could impede the oxidative addition step or the approach of the amine nucleophile, potentially requiring more specialized bulky ligands or higher reaction temperatures.
Solubility: The planar, polycyclic nature of the target compound might lead to poor solubility in common organic solvents, necessitating the screening of alternative solvent systems.
Selectivity: The presence of two bromine atoms raises the question of mono- versus di-amination. Controlling the selectivity will be a key challenge and may require careful tuning of reaction conditions (e.g., stoichiometry of the amine, reaction time).
Electronic Effects: The electron-withdrawing nature of the isoxazolone core could influence the reactivity of the C-Br bonds, potentially making them more or less susceptible to oxidative addition compared to the control substrate.
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous framework for the evaluation of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one as a novel substrate in catalytic amination. By benchmarking against established methods like the Buchwald-Hartwig amination, a clear and objective assessment of its potential can be achieved. While challenges related to sterics, solubility, and selectivity are anticipated, the exploration of this and similar unique scaffolds is essential for pushing the boundaries of C-N bond formation chemistry. Successful amination of this core could unlock new avenues for the synthesis of novel functional materials and biologically active compounds. The proposed experimental plan provides a clear starting point for researchers and drug development professionals interested in expanding the toolkit of modern organic synthesis.
References
ChemInform Abstract: Reactions of 3(5)-Halogeno-6-oxo-6H-anthra(1,9-cd)isoxazoles with Arylthiols. (1993). ChemInform, 25(15).
Synthesis and biological evaluation of anthra[1,9-cd]pyrazol-6(2H)-one scaffold derivatives as potential anticancer agents. (2015). European Journal of Medicinal Chemistry, 105, 137-147.
Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl)-Isoxazole Esters. (2024). Molecules, 29(5), 1147.
Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. (2024). Research Journal of Pharmacy and Technology, 17(12), 5674-5678.
Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. (2016). Bioorganic & Medicinal Chemistry, 24(22), 6102-6108.
Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. (2022).
Recent Green and Sustainable Pd‐Catalyzed Aminations. (2021).
A Mechanistic Study of the Cobalt(I)-Catalyzed Amination of Aryl Halides: Effects of Metal and Ligand. (2022). Inorganic Chemistry, 61(45), 18049-18060.
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
Efficient Aminations of Aryl Halides by a Cu(II) Catalyst. (2025). Journal of the American Chemical Society.
Catalytic Performance Comparison of Different Ammonia Synthesis Catalysts. (2021).
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). The Journal of Organic Chemistry, 83(5), 2638-2648.
Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. (2023). Cell Reports Physical Science, 4(2), 101254.
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Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. (2023).
A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amin
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Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. (2022). Journal of the Chinese Chemical Society, 69(12), 2022-2030.
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Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2014). Organic Letters, 16(16), 4296-4299.
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Standard Operating Procedure: Safe Handling and Disposal of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
Operational Context and Chemical Profiling In drug development and biochemical research, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (CAS: 82840-40-2) is frequently utilized as a critical intermediate or active compound,...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Context and Chemical Profiling
In drug development and biochemical research, 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (CAS: 82840-40-2) is frequently utilized as a critical intermediate or active compound, particularly in the synthesis of small-molecule inhibitors targeting the uPAR·uPA interaction for breast cancer metastasis studies[1].
Because this compound is synthesized via the diazotization of 1-amino-2,4-dibromoanthraquinone and subsequent azeotropic refluxing in solvents like toluene[1], laboratories frequently generate waste streams where this brominated solid is either suspended or dissolved in non-halogenated organic solvents. Proper disposal is not merely a matter of regulatory compliance; it is a critical toxicological safeguard.
Table 1: Chemical Hazard Profile
Property / Parameter
Specification
Chemical Name
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
CAS Number
82840-40-2
Molecular Formula
C14H5Br2NO2
Waste Classification
Halogenated Organic Waste (Brominated)
Primary Hazards
Environmental toxicity; severe risk of generating polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) upon incomplete combustion.
The Causality of Disposal: Why Halogenated Rules Apply
The presence of two bromine atoms on the anthraquinone backbone dictates the entire lifecycle management of this compound. You cannot dispose of this chemical via standard biological degradation, sink disposal, or low-temperature thermal destruction.
When brominated organic compounds are subjected to low-to-medium temperatures (450 °C – 1000 °C), they undergo incomplete combustion. This specific temperature window acts as a thermodynamic catalyst for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [2]. These byproducts are highly toxic, environmentally persistent, and bioaccumulative. To prevent their formation, the organic bromine must be completely converted into inorganic hydrogen bromide (HBr) and elemental bromine (Br2), which requires highly specific, extreme thermal conditions[2].
Quantitative Parameters for Thermal Destruction
To ensure the complete cleavage of C-Br bonds and the destruction of all dioxin precursors, the waste must be handed over to a RCRA-permitted facility capable of high-temperature incineration[3]. The facility must meet the strict thermodynamic parameters outlined below.
Table 2: Required Incineration Parameters for Brominated Organic Waste
Incineration Parameter
Required Threshold
Mechanistic Purpose
Combustion Temperature
> 1200 °C
Provides the activation energy required to completely destroy PBDD/F precursors and cleave aromatic carbon-halogen bonds[2].
Excess Air Factor (EAF)
1.3 – 2.0
Ensures an oxygen-rich environment to drive the conversion of organic bromine into inorganic HBr and Br2 rather than complex organobromines[2].
Residence Time
> 0.75 seconds
Guarantees adequate time within the high-temperature zone for complete thermal oxidation.
Flue Gas Quenching
Rapid cooling (< 250 °C)
Prevents the de novo post-combustion synthesis of dioxins, which typically occurs in the cooling zone between 250 °C and 450 °C[2].
Step-by-Step Laboratory Disposal Protocol
To ensure safety and compliance before the waste leaves your facility, implement the following self-validating workflow for all experimental byproducts containing 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Step 1: Source Segregation (The Solute Rule)
Action: Isolate all waste containing this compound into a dedicated "Halogenated Waste" stream.
Causality: Even if the compound is dissolved in a non-halogenated solvent (e.g., toluene or DMSO), the presence of the brominated solute legally and chemically converts the entire mixture into halogenated waste[4]. Mixing halogenated waste with bulk non-halogenated solvents drastically increases disposal costs and complicates the fuel-blending process at the incinerator[3].
Step 2: Primary Containment
Action: Transfer solid or liquid waste into chemically compatible, leak-proof containers. High-density polyethylene (HDPE) or PTFE-lined amber glass bottles are required.
Causality: Brominated compounds and their associated solvents can degrade standard plastics over time. Amber glass prevents UV-induced degradation or unexpected photolytic reactions.
Step 3: Labeling and Documentation
Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container.
Required Text: "Hazardous Waste - Halogenated Organics (Brominated)". Explicitly list "3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one" and the primary solvent on the composition log[4].
Step 4: Secondary Containment and Storage
Action: Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area (e.g., under a fume hood or in a vented flammable storage cabinet)[4]. Place the primary container inside a secondary containment tray.
Causality: Secondary containment captures catastrophic primary container failures, preventing the halogenated organics from mixing with incompatible chemicals (such as strong bases or oxidizers) stored nearby.
Step 5: Contractor Handover
Action: Contract a licensed hazardous waste disposal vendor. Verify that their final disposal manifest explicitly routes the waste to a high-temperature incinerator (>1200 °C) equipped with alkaline scrubbers to neutralize the resulting HBr gas[2][3].
Waste Segregation Decision Logic
The following diagram illustrates the operational decision tree lab personnel must follow when disposing of this compound.
Figure 1: Decision-making workflow for the segregation and disposal of brominated organic waste.
References
Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEvlqqUjI3GYiSuFxckj8S4J9kRQJPgayB1b1AAv7tq1DJU0s5z1ACRQtxZtHVQbPLXJ_GHhjIcm6UhOOCxiK2n9AWjfDqzLrJXybgvcxvKmKKmNgp2NDnGv7mk1vLjD_3JlCb_HUpFVmK7yY=]
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. aaqr.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWggqkj_8yzRS9uxD-NWlQrlFwictp7x6aY40F1_nOq1sZxF4UJz_IEHX3f_QxYX7Et4q02hjVw29d8Iomoaje2AJz8njhD4UYTg3pVnr7hpjFJboH4M3Dv7yx48_dUx22R1klwmSq]
A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal. epa.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAmXbdcPafdKg6hzq-dJPTy032a07gFqvxYNFR9OUtEMCyFWgvVTsWokssAfUd6CCfBFTyyEDeJ2GwiUuVBc46fu6cYzGJwrFMQJ7O1oqBbYvxS_DkQF1UQI6HC4FfnWhzm2qF-JsHh1-pv2_0jd-HeYJr]
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
Anticipated Hazard Assessment: A Proactive Stance
Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from structurally related compounds. The core structure is analogous to anthracene and anthraquinone, while the dibromo-isoxazole moiety introduces additional considerations.
Skin and Eye Irritation: Brominated aromatic compounds and anthracene derivatives are frequently classified as skin and eye irritants.[6][7][8][9] Direct contact may cause redness, inflammation, or serious eye damage.
Respiratory Tract Irritation: As a solid, the compound may form dust, which, if inhaled, is likely to cause respiratory irritation.[6][10]
Unknown Long-Term Toxicity: Many polycyclic aromatic compounds have carcinogenic properties.[11] The toxicological profile of this specific molecule is uncharacterized. Therefore, it must be handled as a "Particularly Hazardous Substance" under the OSHA Laboratory Standard, assuming potential carcinogenicity, reproductive toxicity, or high acute toxicity.[12][13]
Environmental Hazards: Anthracene is very toxic to aquatic life.[6] It is prudent to assume this derivative shares similar environmental toxicity and prevent its release into drains or waterways.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE for handling 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one.
Task / Scale
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing/Handling Solids (<1g)
Double-gloved: Nitrile (inner) + Neoprene or Butyl (outer)
Chemical splash goggles
Flame-resistant lab coat (e.g., Nomex)
Required: Certified Chemical Fume Hood
Solution Preparation / Reaction Setup
Double-gloved: Nitrile (inner) + Neoprene or Butyl (outer)
Chemical splash goggles and Face shield
Flame-resistant lab coat and Chemical-resistant apron
Required: Certified Chemical Fume Hood
Large Scale Work (>5g) or High Splash Potential
Heavy-duty Butyl or Viton gloves
Chemical splash goggles and Face shield
Chemical-resistant suit or coveralls over lab coat
Required: Certified Chemical Fume Hood
Detailed PPE Selection: The Rationale Behind the Requirements
Merely listing PPE is insufficient; understanding the causality behind each choice is critical for building a culture of safety.
Hand Protection: Beyond the Basics
Standard nitrile gloves offer poor resistance to many halogenated and aromatic hydrocarbons and should not be used as the primary barrier.[14][15]
Causality: The chemical structure of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one suggests it can readily permeate standard disposable gloves. The principle of "breakthrough time"—the time it takes for a chemical to be detected on the inside of the glove—is critical. For compounds like this, nitrile's breakthrough time is expected to be very short.
Recommended Practice:
Primary Barrier: Use neoprene or butyl rubber gloves, which provide superior resistance to a broad range of organic chemicals, including aromatic and halogenated compounds.[14][16][17]
Double Gloving: Wearing a standard nitrile glove as an inner layer provides a secondary barrier and makes it easier to spot a breach in the outer glove. It also protects the user during the doffing process.
Verification: Always consult the glove manufacturer's specific chemical resistance guide for data on analogous compounds to make the most informed choice.[18]
Eye and Face Protection: A Non-Negotiable Barrier
Safety glasses are inadequate for handling this compound in solid or liquid form.[19]
Causality: Safety glasses do not form a seal around the eyes and offer no protection from splashes or airborne dust particles that can easily enter from the top, bottom, and sides.[19]
Recommended Practice:
Minimum Requirement: Indirectly vented chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[17][20]
Enhanced Protection: When handling solutions, performing transfers, or during any activity with an elevated splash risk, a full-face shield must be worn over the chemical splash goggles.[20][21]
Body Protection: Shielding from Systemic Exposure
Causality: To prevent skin contact and potential absorption, a simple cotton lab coat is not sufficient. A flame-resistant material like Nomex is preferable, as many organic solvents used to dissolve this compound are flammable.[20] For tasks with a higher risk of spills, an additional chemical-resistant apron is necessary.[16]
Recommended Practice: Wear a fully buttoned, flame-resistant lab coat. For solution preparation and transfers, wear a chemically resistant (e.g., PVC or neoprene) apron over the lab coat. Ensure that clothing worn underneath is non-synthetic (e.g., cotton).[20]
Respiratory Protection: The Primacy of Engineering Controls
The most effective way to prevent respiratory exposure is to eliminate the hazard at its source.
Causality: Inhaling fine powders of complex organic molecules can lead to acute respiratory irritation and unknown long-term systemic effects. Relying solely on a dust mask is not a sufficiently protective measure.
Recommended Practice: All procedures involving the handling of solid 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one must be performed inside a certified and properly functioning chemical fume hood. This engineering control is the primary line of defense.[4] If engineering controls are not feasible, a comprehensive respiratory protection program must be implemented, which includes medical evaluation, fit testing, and training, likely requiring a powered air-purifying respirator (PAPR).[20]
Operational and Disposal Plans
A self-validating safety protocol extends from preparation to disposal.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE levels.
Step-by-Step Protocol: Donning and Doffing PPE
Donning (Putting On):
Inspect all PPE for damage before use.
Put on the inner pair of nitrile gloves.
Don the flame-resistant lab coat, ensuring it is fully buttoned.
If required, don the chemical-resistant apron.
Put on chemical splash goggles.
Put on the outer pair of chemical-resistant (neoprene or butyl) gloves, ensuring the cuffs go over the sleeves of the lab coat.
If required, place the face shield over the goggles.
Doffing (Taking Off) - The Clean Removal:
Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin. Dispose of them immediately in the designated waste container.
Remove the face shield and apron (if used) by touching only the "clean" straps or ties.
Remove the lab coat, turning it inside out as you remove it to contain any contamination.
Remove chemical splash goggles.
Remove the inner pair of nitrile gloves, again without touching the outside surface.
Solid Waste: All contaminated disposable PPE (gloves, aprons), weighing paper, and wipes must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[6] Follow all institutional and local environmental regulations for hazardous waste disposal.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. (2016, November 15). PubMed. Retrieved from [Link]
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA). Retrieved from [Link]
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